molecular formula C10H6Cl2N2O B126118 4,5-dichloro-2-phenylpyridazin-3(2H)-one CAS No. 1698-53-9

4,5-dichloro-2-phenylpyridazin-3(2H)-one

Número de catálogo: B126118
Número CAS: 1698-53-9
Peso molecular: 241.07 g/mol
Clave InChI: VKWCOHVAHQOJGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5-Dichloro-2-phenylpyridazin-3(2H)-one is a highly versatile chemical intermediate prized in medicinal chemistry for its role as a key building block in the synthesis of novel heterocyclic compounds with potent biological activities . The pyridazin-3(2H)-one scaffold is an established privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties, including significant potential as vasodilators for treating cardiovascular diseases and as targeted anticancer agents . In cardiovascular research, pyridazinone-based molecules are investigated for their activity as phosphodiesterase (PDE) inhibitors and direct vasodilators, offering pathways to manage hypertension and other coronary vascular diseases . Concurrently, in oncology research, this core structure serves as a foundation for developing inhibitors targeting critical enzymes such as tyrosine kinases, which are implicated in cancer cell survival, proliferation, and metastasis . The structural motif of the compound allows for diverse chemical modifications, making it an essential tool for constructing complex molecules in the development of innovative pharmaceuticals and agrochemicals . Its unique reactivity enables researchers to explore structure-activity relationships and develop new candidates to overcome challenges like drug resistance and toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,5-dichloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWCOHVAHQOJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168751
Record name 2-Phenyl-4,5-dichloro-3-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-53-9
Record name 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4,5-dichloro-3-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1698-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1698-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-4,5-dichloro-3-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2,3-dihydro-2-phenylpyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Phenyl-4,5-dichloro-3-pyridazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78AH78WRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physicochemical properties of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Introduction

This compound (CAS Number: 1698-53-9) is a heterocyclic organic compound that holds significant interest in the fields of agrochemicals and pharmaceuticals.[1] It is recognized for its potent herbicidal and fungicidal properties, making it a key component in the development of crop protection agents.[1] Furthermore, its chemical structure serves as a valuable scaffold and intermediate in the synthesis of various pharmaceutical compounds, contributing to advancements in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.

PropertyValueSource(s)
IUPAC Name 4,5-dichloro-2-phenylpyridazin-3-one[3]
CAS Number 1698-53-9[1][3]
Molecular Formula C₁₀H₆Cl₂N₂O[1][3]
Molecular Weight 241.07 g/mol [1][3][4]
Appearance White to orange to green powder/crystal[1]
Melting Point 163 - 167 °C[1]
Purity ≥ 98% (by GC)[1]
SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl[3]
InChIKey VKWCOHVAHQOJGU-UHFFFAOYSA-N[3]
Storage Conditions Store at 2 - 8 °C in a cool, dark place[1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a cyclization reaction between mucochloric acid and phenylhydrazine.[2] This reaction forms the core pyridazinone ring structure. The following protocol is adapted from the synthesis of related structures.[2]

Reaction: Mucochloric acid + Phenylhydrazine → this compound

Methodology:

  • Dissolution: A solution of mucochloric acid (e.g., 88.75 mmol) is prepared in a suitable solvent such as diluted sulfuric acid (e.g., 3M, 150 mL).[2]

  • Addition of Reactant: Phenylhydrazine (e.g., 88.75 mmol) is added to the mucochloric acid solution.[2]

  • Reaction Conditions: The mixture is stirred at room temperature before being heated to reflux for approximately 2 hours to drive the condensation and cyclization.[2]

  • Isolation: After cooling the reaction mixture, the precipitated product is isolated by filtration.

  • Purification: The collected solid is washed with an appropriate solvent (e.g., water) to remove residual acid and unreacted starting materials, and then dried to yield the final product.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Process cluster_product Product & Purification mucochloric_acid Mucochloric Acid reaction Reflux in Acid Catalyst mucochloric_acid->reaction phenylhydrazine Phenylhydrazine phenylhydrazine->reaction product 4,5-dichloro-2-phenyl pyridazin-3(2H)-one reaction->product Cyclization purification Filtration & Washing product->purification

Synthesis pathway for this compound.
Analytical Methods

To ensure the purity and confirm the identity of the synthesized compound, standard analytical techniques are employed.

  • Gas Chromatography (GC): Purity is commonly assessed using GC.[1] A sample is volatilized and passed through a capillary column. The retention time and peak area are used to determine the purity relative to a standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR and ¹³C NMR. The resulting spectra provide detailed information about the arrangement of atoms within the molecule, which should be consistent with the structure of this compound.

Analytical_Workflow Analytical Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation start Synthesized Product gc_analysis Gas Chromatography (GC) start->gc_analysis purity_check Purity ≥ 98%? gc_analysis->purity_check nmr_analysis NMR Spectroscopy (¹H, ¹³C) purity_check->nmr_analysis Yes structure_check Structure Confirmed? nmr_analysis->structure_check final_product Qualified Product structure_check->final_product Yes

References

An In-depth Technical Guide to 4,5-dichloro-2-phenylpyridazin-3(2H)-one (CAS 1698-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4,5-dichloro-2-phenylpyridazin-3(2H)-one is a versatile heterocyclic compound belonging to the pyridazinone class. It serves as a crucial intermediate in the synthesis of various biologically active molecules, exhibiting a range of activities from herbicidal to potential therapeutic applications in cancer and inflammation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1698-53-9[1]
Molecular Formula C₁₀H₆Cl₂N₂O[1]
Molecular Weight 241.07 g/mol [1]
Appearance Light beige crystalline powder[2]
Melting Point 163-164 °C[3]
Boiling Point Not available[3]
IUPAC Name 4,5-dichloro-2-phenylpyridazin-3-one[1]
Synonyms 1-Phenyl-4,5-dichloro-6-pyridazone, 2-Phenyl-4,5-dichloro-3-pyridazinone[1]

Synthesis

The primary synthesis route for this compound involves the cyclization reaction of mucochloric acid with phenylhydrazine.

Synthesis Workflow

Synthesis_Workflow Mucochloric_Acid Mucochloric Acid Intermediate 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Mucochloric_Acid->Intermediate Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of chloridazon, a closely related compound, where this compound is a key intermediate.[4]

Materials:

  • Mucochloric acid

  • Phenylhydrazine

  • Diluted sulfuric acid (3M)

Procedure:

  • To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add phenylhydrazine (9.60 g, 88.75 mmol).[4]

  • Stir the reaction mixture at room temperature before heating it to reflux for 2 hours.[4]

  • After cooling, the precipitated product is isolated by filtration.[4]

  • Wash the precipitate and dry to yield this compound.[4]

Biological Activities and Applications

This compound has garnered significant interest due to its diverse biological activities, primarily as a herbicide and as a scaffold for the development of anticancer and anti-inflammatory agents.

Table 2: Overview of Biological Activities

ActivityMechanism of Action (Proposed/Demonstrated)Potential Applications
Herbicidal Inhibition of photosynthesis at Photosystem II.[5]Control of broadleaf weeds.[6]
Anticancer Induction of apoptosis, potential anti-metabolite with alkylating properties.[7][8]Development of novel chemotherapeutic agents.
Anti-inflammatory Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6), potential inhibition of COX enzymes and the NF-κB pathway.[9]Development of new anti-inflammatory drugs.
Herbicidal Activity

The herbicidal action of pyridazinone derivatives is often attributed to the inhibition of photosynthesis. Specifically, these compounds can block the electron transport chain in Photosystem II (PSII).

Pyridazinone herbicides bind to the D1 protein of the photosystem II complex within the chloroplast thylakoid membranes.[10] This binding blocks the electron transport from QA to QB, thereby inhibiting CO2 fixation and the production of ATP and NADPH necessary for plant growth.[6] The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately leading to cell death.[10]

Photosystem_II_Inhibition Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo e- ROS Reactive Oxygen Species (ROS) Formation PSII->ROS Energy Accumulation QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Compound 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Compound->QB Binds and Blocks Damage Lipid Peroxidation & Membrane Damage ROS->Damage Cell_Death Cell Death Damage->Cell_Death

Caption: Inhibition of Photosystem II electron transport.

This is a general and rapid method to screen for herbicidal activity.[11]

Materials:

  • Chlamydomonas reinhardtii culture

  • Agar plates

  • Paper disks

  • Test compound (this compound)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare a lawn of Chlamydomonas reinhardtii on agar plates.[11]

  • Dissolve the test compound in a suitable solvent to prepare different concentrations.

  • Apply a known volume of each concentration to a sterile paper disk.

  • Place the paper disks on the algal lawn.[11]

  • Incubate the plates under appropriate light and temperature conditions for 2-3 days.[11]

  • Observe and measure the diameter of the clearing zone (zone of inhibition) around each disk, which indicates herbicidal activity.[11]

Anticancer Activity

Several pyridazinone derivatives have demonstrated potent anticancer activities. The proposed mechanisms often involve the induction of apoptosis.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. The caspase cascade is a central component of the apoptotic pathway. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3), which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. Some pyridazinone derivatives have been shown to induce apoptosis through the activation of caspases.[12]

Apoptosis_Pathway Compound 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c (released) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Cytochrome c / Apaf-1) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase9 Pro-caspase-9 Caspase9->Activated_Caspase9 Cleavage Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis Cleavage of Substrates Substrates Cellular Substrates (e.g., PARP) Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway via caspase activation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7, HL-60)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.[7]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated for their potential as anti-inflammatory agents. Their mechanism of action may involve the inhibition of key inflammatory pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12] In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Inhibition of this pathway can effectively reduce the inflammatory response.

NF_kappaB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation p_IkB p-IκB IKK_complex->p_IkB Phosphorylation IkB IκB IkB->p_IkB NFkB NF-κB NFkB_n NF-κB (Nuclear Translocation) NFkB->NFkB_n IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IkB_NFkB->IkB IkB_NFkB->NFkB Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Inflammatory_Genes Compound 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Compound->IKK_complex Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key pro-inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control group.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Safety and Handling

Table 3: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[1]

Handling Recommendations: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential in both agrochemical and pharmaceutical research. Its straightforward synthesis and diverse biological activities make it an attractive scaffold for further investigation and development. This guide provides a foundational understanding of its properties, synthesis, and biological activities to aid researchers and professionals in their work with this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic and agrochemical potential.

References

The Multifaceted Biological Activities of Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, cardiovascular, anti-inflammatory, antimicrobial, and herbicidal activities, making them a promising foundation for the development of novel therapeutic agents and agrochemicals.[1][2][4][5] This technical guide provides an in-depth overview of the key biological activities of pyridazinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

Pyridazinone derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[6][7]

Mechanism of Action and Signaling Pathways

A key mechanism of action for several anticancer pyridazinone derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[8][9] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth and metastasis. The signaling cascade initiated by VEGF and inhibited by these pyridazinone derivatives is depicted below.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition by Pyridazinone Derivatives.

Furthermore, some pyridazinone derivatives induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8][9] Certain derivatives have also been shown to arrest the cell cycle in the G0-G1 phase.[8]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified against several cancer cell lines. A summary of this data is presented below.

CompoundCancer Cell LineActivity MetricValueReference
Compound 10lMelanoma, NSCLC, Prostate, ColonGI%62.21% - 100.14%[8]
Compound 17aMelanoma, NSCLC, Prostate, ColonGI%62.21% - 100.14%[8]
Compound 8fMelanoma, NSCLC, Prostate, ColonGI%62.21% - 100.14%[8]
Compound 10lA549/ATCC (NSCLC)GI501.66–100 μM[8]
Compound 17aA549/ATCC (NSCLC)GI501.66–100 μM[8]
Compound 43Panc-1 (Pancreatic)IC502.9 µM[6]
Compound 43Paca-2 (Pancreatic)IC502.2 µM[6]
Pyridine IsomerSkin Epidermoid Cancer-Induces late apoptosis and necrosis[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of pyridazinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of pyridazinone derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives and a vehicle control.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cardiovascular Activity

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, primarily due to their vasodilatory and antihypertensive effects.[6][11][12]

Mechanisms of Cardiovascular Action

Many pyridazinone derivatives exert their cardiovascular effects by acting as phosphodiesterase (PDE) inhibitors.[6] Specifically, inhibition of PDE3 in cardiac and vascular smooth muscle leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in positive inotropic effects (increased heart muscle contractility) and vasodilation. Some derivatives also act as direct vasodilators or as antagonists of the renin-angiotensin-aldosterone system.[6]

G cluster_cell Vascular Smooth Muscle Cell PDE3 PDE3 cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Relaxation Muscle Relaxation (Vasodilation) PKA->Relaxation Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibits

Mechanism of Vasodilation by PDE3 Inhibiting Pyridazinone Derivatives.
Quantitative Data on Cardiovascular Activity

The vasodilatory and antihypertensive activities of several pyridazinone derivatives have been evaluated.

CompoundActivityMetricValueReference
Compound 9VasodilatoryIC500.051 µM[6]
N, O-dibenzyl derivative (10)VasodilatoryIC5035.3 µM[6]
Compound 7Vasodilatory% Inhibition33.04%[6]
Compound 8aAntihypertensive% Inhibition of Phenylephrine Contraction48.8%[6]
Compound 8bAntihypertensive% Inhibition of Phenylephrine Contraction44.2%[6]
Acid (16)VasodilatingEC500.339 µM[6]
Ester analog (17)VasodilatingEC501.225 µM[6]
4-methoxyphenyl hydrazide derivative (18)VasodilatingEC501.204 µM[6]
Compound 16Antihypertensive-Good Activity[13]
Compound 19Antihypertensive-Good Activity[13]
Compound 24Antihypertensive-Good Activity[13]
Compound 30Antihypertensive-Good Activity[13]
Compound 39Antihypertensive-Good Activity[13]
Compound 42Antihypertensive-Good Activity[13]
Compound 45Antihypertensive-Good Activity[13]
Experimental Protocol: In Vitro Vasodilation Assay (Isolated Aortic Ring)

The vasodilatory effect of pyridazinone derivatives can be assessed using isolated aortic rings from rats.

Methodology:

  • Aortic Ring Preparation: The thoracic aorta is excised from a euthanized rat and cut into rings.

  • Mounting: The rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the pyridazinone derivative are added to the organ bath.

  • Relaxation Measurement: The relaxation of the aortic ring is recorded isometrically.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the EC50 value (the concentration that causes 50% of the maximal relaxation) is determined.

Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][14][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[14][15] Some derivatives also inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6).[16]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibits

Inhibition of COX-2 by Pyridazinone Derivatives.
Quantitative Data on Anti-inflammatory and Analgesic Activity

CompoundActivityMetricValueReference
EmorfazoneAnalgesic & Anti-inflammatory-Marketed Drug[2]
4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (1)Analgesic-7 times more potent than emorfazone[2]
Compound 8aCOX-1 Inhibition% Inhibition (at 10 µM)59%[14]
Compound 8bCOX-1 Inhibition% Inhibition (at 10 µM)61%[14]
Compound 8aCOX-2 Inhibition% Inhibition (at 10 µM)37%[14]
Compound 8bCOX-2 Inhibition% Inhibition (at 10 µM)28%[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Methodology:

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The treatment groups receive the pyridazinone derivative, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Carrageenan Injection: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential candidates for the development of new anti-infective agents.[8][17][18]

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismActivity MetricValue (µg/mL)Reference
Compound 10hStaphylococcus aureusMIC16[8]
Compound 8gCandida albicansMIC16[8]
Compound IIIaStreptococcus pyogenes-Excellent Activity[17]
Compound IIIaEscherichia coli-Excellent Activity[17]
Compound IIIdAspergillus niger & Candida albicans-Very Good Activity[17]
Compound 7S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC3.74 - 8.92 µM[18]
Compound 13S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC3.74 - 8.92 µM[18]
Compound 3bCandida albicans & Aspergillus nigerMIC12.5[19]
Compound 3cCandida albicans & Aspergillus nigerMIC12.5[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

G A Prepare serial dilutions of pyridazinone derivatives in a 96-well plate B Add a standardized inoculum of the microorganism to each well A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24h) C->D E Visually inspect for turbidity (growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Serial Dilution: Two-fold serial dilutions of the pyridazinone derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism with no drug) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Other Notable Biological Activities

Beyond the major activities detailed above, pyridazinone derivatives have also shown promise in other therapeutic areas:

  • Antihypertensive Activity: Several derivatives have demonstrated the ability to lower blood pressure.[13][20]

  • Antiviral Activity: Some pyridazinone compounds have been evaluated for their antiviral properties, including activity against Hepatitis A virus (HAV).[21][22][23]

  • Herbicidal Activity: Certain pyridazinone derivatives exhibit potent herbicidal properties, indicating their potential for use in agriculture.[4][24][25][26]

  • Antidepressant Activity: A number of pyridazinone derivatives have been investigated for their potential as antidepressant agents.[27]

  • Antiulcer and Antihistamine Activity: Some derivatives have been reported to have antiulcer, antisecretory, and antihistaminic (specifically H3R antagonist) properties.[28][29][30]

Conclusion

The pyridazinone scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable array of biological activities. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the discovery and development of novel and effective drugs and agrochemicals to address a wide range of global health and agricultural challenges. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives is warranted to translate their therapeutic potential into clinical applications.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chlorinated Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of chlorinated pyridazinones, a class of heterocyclic compounds that have demonstrated significant utility in both agriculture and medicine. From their initial synthesis to their evolution as potent herbicides and promising anticancer agents, this document details the key milestones, synthetic methodologies, and mechanisms of action that have defined this important chemical family.

A Historical Perspective: From Discovery to Diversification

The journey of pyridazinones began with the first synthesis of the parent pyridazine ring system in 1895. However, it was in the mid-20th century that the potential of this scaffold, particularly its chlorinated derivatives, began to be realized. A pivotal moment in the history of chlorinated pyridazinones was the discovery and commercialization of the herbicide Chloridazon, also known as Pyrazon, by BASF in the 1960s.[1] This marked the first major application of this class of compounds and spurred further research into their biological activities.

The timeline below highlights key developments in the discovery and application of chlorinated pyridazinones:

History 1895 First Synthesis of Pyridazine Ring System 1960s Discovery and Commercialization of Chloridazon (Pyrazon) as a Herbicide by BASF 1895->1960s Agricultural Application Late 20th Century Exploration of Pyridazinones in Medicinal Chemistry 1960s->Late 20th Century Broadening Scope 21st Century Intensive Research into Chlorinated Pyridazinones as Anticancer Agents Late 20th Century->21st Century Therapeutic Focus

Figure 1: A timeline of key milestones in chlorinated pyridazinone history.

Core Synthetic Strategies

The synthesis of chlorinated pyridazinones often relies on the cyclization of dicarbonyl compounds with hydrazine derivatives, followed by chlorination. A common and historically significant starting material is mucochloric acid, a halogenated furanone.

General Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

A foundational method for the synthesis of the key intermediate, 4,5-dichloro-3(2H)-pyridazinone, involves the reaction of mucochloric acid with a hydrazine source.

Synthesis_DCPYR cluster_reactants Reactants cluster_conditions Reaction Conditions Mucochloric_Acid Mucochloric Acid Reaction Stirring Mucochloric_Acid->Reaction Semicarbazide_HCl Semicarbazide Hydrochloride Semicarbazide_HCl->Reaction Solvent Methanol/Water (1:1) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product 4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR) Reaction->Product

Figure 2: General synthesis of 4,5-Dichloro-2-pyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR)

This protocol is adapted from the literature for the synthesis of 4,5-dichloro-2-pyridazin-3(2H)-one.

Materials:

  • Mucochloric acid

  • Semicarbazide hydrochloride

  • Methanol

  • Water

Procedure:

  • A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is stirred at room temperature.

  • To this solution, a solution of semicarbazide hydrochloride (1.81 g, 0.016 mol) in a 1:1 mixture of methanol and water (10 ml) is added dropwise.

  • The reaction mixture is stirred for 20 minutes at room temperature, during which the product precipitates.

  • The solid product is collected by filtration, washed, and dried to yield 4,5-dichloro-2-pyridazin-3(2H)-one.

Synthesis of Chloridazon (Pyrazon)

The herbicide Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) can be synthesized from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

Synthesis_Pyrazon cluster_reactants Reactants cluster_conditions Reaction Conditions DCPP 4,5-Dichloro-2-phenyl-pyridazinone Reaction Heating with Stirring DCPP->Reaction Ammonia 20% Aqueous Ammonia Ammonia->Reaction Temperature 100-110 °C Temperature->Reaction Pressure Autoclave Pressure->Reaction Time 4 hours Time->Reaction Product 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (Chloridazon/Pyrazon) Reaction->Product

Figure 3: Synthesis of the herbicide Chloridazon (Pyrazon).
Experimental Protocol: Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (Chloridazon)

This protocol describes the amination of 4,5-dichloro-2-phenyl-pyridazinone to yield Chloridazon.[2]

Materials:

  • 4,5-Dichloro-2-phenyl-pyridazinone

  • 20% aqueous ammonia

  • 4-hydroxyphenyl-acetic acid (optional, as described in a specific literature procedure)

Procedure:

  • 4,5-Dichloro-2-phenyl-pyridazinone (2.41 g) and 20% aqueous ammonia (20 ml) are placed in a small autoclave.

  • The mixture is heated to 100-110 °C with stirring for 4 hours.

  • After cooling to room temperature, the resulting precipitate is isolated by filtration.

  • The solid is washed with water and dried to yield pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.[2] A yield of 91% has been reported for this reaction.[2]

Applications in Agriculture: Herbicidal Activity

Chlorinated pyridazinones, with Chloridazon as the primary example, function as selective herbicides. Their primary mode of action is the inhibition of photosynthesis.

Mechanism of Herbicidal Action

These compounds act as inhibitors of photosystem II (PSII) in the photosynthetic electron transport chain. By blocking the electron flow, they disrupt the plant's ability to produce energy, leading to its death.

Photosynthesis_Inhibition Light Light PSII Photosystem II Light->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Energy_Production ATP & NADPH Production Electron_Transport_Chain->Energy_Production Chlorinated_Pyridazinone Chlorinated Pyridazinone Inhibition Inhibition Chlorinated_Pyridazinone->Inhibition Inhibition->Electron_Transport_Chain Blocks electron flow

Figure 4: Mechanism of action of chlorinated pyridazinone herbicides.

Applications in Medicine: Anticancer Properties

In recent decades, research has increasingly focused on the therapeutic potential of chlorinated pyridazinones, particularly in oncology. Several derivatives have demonstrated potent anticancer activity through various mechanisms.

Anticancer Mechanisms of Action

Two prominent mechanisms of action for the anticancer effects of chlorinated pyridazinones are the induction of apoptosis and the inhibition of Poly(ADP-ribose) polymerase (PARP-1).

1. Induction of Apoptosis: Certain chlorinated pyridazinone derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Executioner_Caspases activates Chlorinated_Pyridazinone_Cancer Chlorinated Pyridazinone Chlorinated_Pyridazinone_Cancer->Mitochondrion Induces stress Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 5: Simplified overview of apoptosis induction by chlorinated pyridazinones.

2. PARP-1 Inhibition: PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death.

Quantitative Data on Anticancer Activity

The anticancer activity of chlorinated pyridazinones is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data from the literature.

CompoundCancer Cell LineIC50 (µM)Reference
4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR)MAC16 (murine colon carcinoma)Not explicitly stated, but showed >50% tumor growth inhibition in vivo at 50mg/kg[3]
Derivative 4gHEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia)Close to methotrexate[4]
Derivative 4iHEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia)Close to methotrexate[4]
Pyridazinone-based diarylurea derivativesVarious (NCI-60 panel)GI50 values of 1.66–100 µM for selected compounds[5]
Experimental Protocols for Biological Evaluation

1. MTT Assay for Cell Viability: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with chlorinated pyridazinone Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement

Figure 6: Workflow for the MTT cell viability assay.

Protocol for MTT Assay:

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell attachment, treat with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

2. PARP-1 Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

PARP1_Assay_Workflow Reaction_Setup Set up reaction with PARP-1 enzyme, activated DNA, and test compound Initiation Initiate reaction with NAD+ Reaction_Setup->Initiation Incubation Incubate to allow PAR synthesis Initiation->Incubation Detection Detect PAR formation or NAD+ consumption Incubation->Detection Quantification Quantify signal to determine inhibition Detection->Quantification

Figure 7: General workflow for a PARP-1 inhibition assay.

Conclusion

Chlorinated pyridazinones have a rich history, evolving from their initial discovery to becoming valuable tools in both agriculture and medicine. Their straightforward synthesis and diverse biological activities continue to make them an attractive scaffold for further research and development. The ongoing exploration of their anticancer properties, particularly their ability to induce apoptosis and inhibit key DNA repair enzymes, highlights the potential for this chemical class to yield novel and effective therapeutic agents. This guide has provided a foundational understanding of the discovery, synthesis, and applications of chlorinated pyridazinones, intended to support and inspire future innovations in this field.

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Phenylpyridazinone Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-phenylpyridazinone derivatives, offering a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the discovery and design of novel therapeutics based on this promising heterocyclic core.

Phosphodiesterase 4 (PDE4) Inhibition: A Promising Avenue for Anti-Inflammatory Agents

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a pivotal role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators. Several 2-phenylpyridazinone derivatives have been identified as potent and selective PDE4 inhibitors, highlighting their potential as anti-inflammatory therapeutics.

Quantitative Data on PDE4 Inhibition

The following table summarizes the in vitro inhibitory activity of representative 2-phenylpyridazinone compounds against the PDE4B isoform.

Compound IDModificationPDE4B Inhibition (%) at 20 µMIC50 (nM)
4ba 5-methoxyindole moiety64251 ± 18
Roflumilast (Reference) -75-

Data sourced from a study on pyridazinone derivatives as potential anti-inflammatory agents[1].

Experimental Protocol: In Vitro PDE4B Inhibition Assay

A nonradioactive enzymatic assay is utilized to determine the PDE4B inhibitory activity of the compounds.

Materials:

  • Recombinant human PDE4B

  • cAMP substrate

  • 3-isobutyl-1-methylxanthine (IBMX, non-specific PDE inhibitor)

  • Zardaverine and Roflumilast (reference compounds)

  • Assay buffer

  • Detection reagents

Procedure:

  • The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired screening concentration (e.g., 20 µM).

  • In a microplate, the recombinant PDE4B enzyme is incubated with the test compound or reference inhibitor for a specified period at room temperature.

  • The enzymatic reaction is initiated by the addition of the cAMP substrate.

  • The reaction is allowed to proceed for a defined time and is then terminated.

  • The amount of remaining cAMP or the product of the reaction is quantified using a suitable detection method, such as fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated relative to a control reaction without any inhibitor.

  • For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Cascade

PDE4_Inhibition_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli Cell_Membrane AC Adenylyl Cyclase (AC) ProInflammatory_Stimuli->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits PDE4 Phosphodiesterase 4 (PDE4) PDE4->cAMP Phenylpyridazinone 2-Phenylpyridazinone Compound Phenylpyridazinone->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates AntiInflammatory_Genes Anti-inflammatory Gene Transcription CREB->AntiInflammatory_Genes Promotes ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB->ProInflammatory_Cytokines Promotes Transcription of

Caption: PDE4 Inhibition Pathway.

Cyclooxygenase (COX) Inhibition: A Dual-Acting Anti-Inflammatory and Analgesic Strategy

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory process through their role in the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. 2-Phenylpyridazinone derivatives have been investigated as both selective COX-2 and dual COX-1/COX-2 inhibitors, offering potential for anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2]

Quantitative Data on COX Inhibition

The following table presents the in vitro inhibitory activities of a pyrido[2,3-d]pyridazine-2,8-dione derivative against COX-1 and COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)
7c Similar inhibitory activities against both isoenzymesSimilar inhibitory activities against both isoenzymes

Data from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual COX-1/COX-2 inhibitors[2].

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture containing buffer, cofactor, and the COX-1 or COX-2 enzyme is prepared in the wells of a microplate.

  • Various concentrations of the test compound (or vehicle control) are added to the wells and pre-incubated for a short period at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin E2 (PGE2) is monitored using a suitable method, such as an enzyme immunoassay (EIA).

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: COX Inhibition and the Arachidonic Acid Cascade

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Converts to COX2->PGH2 Converts to Phenylpyridazinone 2-Phenylpyridazinone Compound Phenylpyridazinone->COX1 Inhibits Phenylpyridazinone->COX2 Inhibits Prostaglandins_Physiological Prostaglandins (Physiological Functions: GI protection, platelet aggregation) PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression of

Caption: COX Inhibition Pathway.

Alpha-Adrenoceptor Antagonism: Targeting the Sympathetic Nervous System

Alpha-adrenoceptors (α-ARs), part of the G protein-coupled receptor superfamily, are key regulators of the sympathetic nervous system. They are classified into two main types, α1 and α2, each with further subtypes. Antagonism of α1-adrenoceptors, in particular, can lead to vasodilation and a reduction in blood pressure, making them a target for antihypertensive therapies. Certain 2-phenylpyridazinone derivatives have demonstrated high affinity for α1-adrenoceptors, suggesting their potential in the management of cardiovascular disorders.[3][4]

Quantitative Data on Alpha-Adrenoceptor Binding

The following table shows the in vitro binding affinities of a pyridazin-3(2H)-one derivative for α1 and α2-adrenoceptors.

Compound IDα1-AR Ki (nM)α2-AR/α1-AR Affinity Ratio
3k 1.9274

Data from a study on pyridazinone derivatives with affinity toward alpha-adrenoceptors[3][4].

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

  • Cell membranes expressing the target adrenoceptor subtype (e.g., from rat cerebral cortex)

  • Radioligand (e.g., [3H]prazosin for α1-ARs)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a microplate.

  • The mixture is incubated to allow for binding equilibrium to be reached.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing α-Adrenoceptors) Start->Prepare_Membranes Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Analysis Data Analysis: Determine IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Anticancer Activity: Targeting Key Kinases and Cellular Processes

The 2-phenylpyridazinone scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the antiproliferative activity of selected 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones.

Compound IDNumber of Cell Lines with GI50 < 1 µM
2f 36
2g 20

Data from a study on the antiproliferative activities of novel pyridazinone derivatives[5].

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established in vivo model to assess the anti-inflammatory activity of test compounds.

Animals:

  • Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference anti-inflammatory drug (e.g., etoricoxib)

  • Plethysmometer or calipers

Procedure:

  • Animals are fasted overnight before the experiment.

  • The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce edema.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

VEGFR2_Inhibition_Pathway VEGF Vascular Endothelial Growth Factor (VEGF) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Phenylpyridazinone 2-Phenylpyridazinone Compound Phenylpyridazinone->VEGFR2 Inhibits Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling_Cascade Activates Cellular_Responses Cellular Responses Signaling_Cascade->Cellular_Responses Proliferation Endothelial Cell Proliferation Cellular_Responses->Proliferation Migration Migration Cellular_Responses->Migration Survival Survival Cellular_Responses->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

The Pyridazin-3(2H)-one Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have shown significant promise in treating a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions, positioning them as privileged structures in drug discovery.[3][4] This technical guide provides a comprehensive overview of the pyridazin-3(2H)-one core, detailing its synthesis, therapeutic applications, structure-activity relationships, and the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols.

Therapeutic Applications and Biological Activities

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore with a wide array of documented biological activities, making it a compound of significant interest in drug discovery.[5] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including cardiovascular, anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][2][6]

Cardiovascular Effects

Pyridazin-3(2H)-one derivatives are notable for their significant cardiovascular effects, particularly as vasodilators.[6][7] Their mechanisms of action are diverse, primarily involving direct vasodilation, inhibition of phosphodiesterase (PDE) enzymes, and antagonism of the renin-angiotensin-aldosterone system (RAAS).[4][6]

  • Direct-Acting Vasodilators: Many pyridazin-3(2H)-one derivatives exhibit direct vasorelaxant activity on vascular smooth muscle. For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have shown potent vasorelaxant effects on rat thoracic aortic rings, with some compounds exhibiting significantly lower EC50 values than the standard vasodilator hydralazine.[6][8]

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE3 and PDE5, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][6] This leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation and vasodilation.[6] Several pyrazolo[3,4-d]pyridazinones and pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been identified as potent and selective PDE5 inhibitors.[6]

Anticancer Activity

The pyridazin-3(2H)-one scaffold is a key component in a number of potent anticancer agents, targeting various hallmarks of cancer.[6][7] These compounds exert their effects through the inhibition of several key enzymes and proteins involved in cancer cell proliferation, survival, and DNA repair.[2][6]

Key anticancer targets for pyridazin-3(2H)-one derivatives include:

  • PARP Inhibitors: Several clinically approved PARP inhibitors, such as Olaparib, Fluzoparib, Simmiparib, and Talazoparib, feature the pyridazin-3(2H)-one core. These drugs are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[6]

  • Tyrosine Kinase Inhibitors:

    • B-RAF Inhibitors: B-Raf is a serine-threonine kinase in the RAS-RAF-MEK-ERK signaling pathway, which is often mutated in various cancers.[6]

    • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies.[4]

    • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFRs is implicated in several cancers.[4]

    • FER Tyrosine Kinase Inhibitors: FER is another non-receptor tyrosine kinase involved in cell signaling.[6]

  • Tubulin Polymerization Inhibitors: Some pyridazin-3(2H)-one derivatives with a quinoline moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

  • Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is essential for nucleotide synthesis, and its inhibition disrupts DNA replication and cell division.[6]

Anti-inflammatory and Analgesic Activities

Pyridazin-3(2H)-one derivatives have also been extensively investigated for their anti-inflammatory and analgesic properties.[1] Some compounds act as selective COX-2 inhibitors, reducing the production of prostaglandins involved in inflammation and pain, with potentially lower gastrointestinal side effects compared to non-selective NSAIDs.[1] Additionally, some derivatives have been identified as phosphodiesterase-4 (PDE4) inhibitors, which are effective in controlling inflammation.[9][10]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative pyridazin-3(2H)-one derivatives from the literature, providing a quantitative basis for comparison.

Table 1: Vasodilator and PDE Inhibitory Activity

Compound/Derivative ClassTargetAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)Reference
6-Phenylpyridazin-3(2H)-one acid (16)VasodilationRat thoracic aortic rings0.339Hydralazine18.210[6]
6-Phenylpyridazin-3(2H)-one ester (17)VasodilationRat thoracic aortic rings1.225Hydralazine18.210[6]
Dihydropyridazin-3(2H)-one (13)VasodilationRat thoracic aortic rings0.199Hydralazine0.316[6]
Dihydropyridazin-3(2H)-one (26)VasodilationRat thoracic aortic rings0.08Hydralazine0.316[6]
Pyrazolo[3,4-d]pyridazinone (23a)PDE5 InhibitionIn vitro enzyme assay0.14--[6]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27)PDE5 InhibitionIn vitro enzyme assay0.034Sildenafil0.020[6]
2-Phenyl-3,6-pyridazinedione (28)PDE5 InhibitionIn vitro enzyme assay0.022Sildenafil0.016[6]

Table 2: Anticancer Activity

Compound/DerivativeTargetCell Line/AssayIC50 (µM)Reference
Olaparib (29)PARPOvarian cancer0.015[6]
Fluzoparib (30)PARPBreast, ovarian, gastric cancer0.00146[6]
Talazoparib (32)PARPBreast, prostate cancer0.0002[6]
E-7016 (33)PARPMelanoma0.04[6]
Quinoline-pyridazin-3(2H)-one (43)Tubulin PolymerizationPANC-1 (Pancreatic)2.9[6]
Quinoline-pyridazin-3(2H)-one (43)PaCa-2 (Pancreatic)2.2[6]
Dichloropyridazine (DCPYR)Not specifiedMAC 16 (Murine colon)- (53% tumor growth inhibition in vivo)[11]

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one ring is the condensation of γ-keto acids with hydrazine hydrate or its derivatives.[3][12] The resulting dihydropyridazinone can be subsequently aromatized to the corresponding pyridazin-3(2H)-one.[13]

General Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones

A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid is refluxed for a period of 2 to 6 hours.[13][14] After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.[13]

Experimental Protocol: In Vitro Vasorelaxant Activity on Rat Thoracic Aorta

This protocol is adapted from methodologies described for evaluating the vasorelaxant effects of pyridazinone derivatives.[6][15]

  • Preparation of Aortic Rings:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

    • The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

    • The rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2.

  • Experimental Procedure:

    • The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

    • The rings are then contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (80 mM).

    • Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.

    • The relaxation response is measured as a percentage of the pre-contraction induced by the vasoconstrictor.

    • EC50 values are calculated from the concentration-response curves.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (SRB Assay)

This protocol is based on the National Cancer Institute (NCI) 60-cell line screening methodology.[7]

  • Cell Culture and Plating:

    • Human tumor cell lines are grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested and plated in 96-well microtiter plates at the appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • The test pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Viability Assessment (SRB Assay):

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and stained with sulforhodamine B (SRB) solution.

    • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • The percentage of growth inhibition is calculated, and GI50 values (concentration causing 50% growth inhibition) are determined.

Signaling Pathways and Visualization

Pyridazin-3(2H)-one derivatives exert their biological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.

B-RAF Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17] Mutations in B-RAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[18] Pyridazin-3(2H)-one-based B-RAF inhibitors can block this aberrant signaling.

BRAF_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridazin-3(2H)-one B-RAF Inhibitor Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of pyridazin-3(2H)-one B-RAF inhibitors.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[19][20][21] Inhibition of BTK by pyridazin-3(2H)-one derivatives can disrupt these processes, making it an effective strategy for treating B-cell malignancies.

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Calcium Ca²⁺ Mobilization PLCG2->Calcium TF Transcription Factors (NF-κB, NFAT) Calcium->TF Activation B-Cell Activation, Proliferation, Survival TF->Activation Inhibitor Pyridazin-3(2H)-one BTK Inhibitor Inhibitor->BTK

Caption: The B-cell receptor signaling pathway and the inhibitory action of pyridazin-3(2H)-one BTK inhibitors.

PARP-1 in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs).[1][8][22] When PARP is inhibited, unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP1->BER DNA_Repair DNA Repair BER->DNA_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB PARP Inhibition HR Homologous Recombination (HR) DNA_DSB->HR BRCA_deficient BRCA Deficient Cells DNA_DSB->BRCA_deficient HR->DNA_Repair Cell_Death Cell Death (Apoptosis) HR->Cell_Death HR Deficient Inhibitor Pyridazin-3(2H)-one PARP Inhibitor Inhibitor->PARP1

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with pyridazin-3(2H)-one PARP inhibitors in HR-deficient cells.

Conclusion

The pyridazin-3(2H)-one scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its synthetic accessibility and the ability to readily introduce a variety of substituents have allowed for the fine-tuning of its pharmacological properties to target a wide array of biological targets. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective treatments for some of the most challenging human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the pyridazin-3(2H)-one core.

References

4,5-dichloro-2-phenylpyridazin-3(2H)-one: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 4,5-dichloro-2-phenylpyridazin-3(2H)-one. It is intended for informational purposes for a technical audience. A comprehensive toxicological evaluation of this compound appears to be limited in publicly accessible literature.

Executive Summary

Chemical Identification

IUPAC Name 4,5-dichloro-2-phenylpyridazin-3-one
Synonyms 2-Phenyl-4,5-dichloro-3-pyridazinone, 1-Phenyl-4,5-dichloro-6-pyridazone
CAS Number 1698-53-9
Molecular Formula C₁₀H₆Cl₂N₂O
Molecular Weight 241.07 g/mol
Structure
alt text

Hazard Identification and Classification

The most definitive safety information for this compound is its GHS classification. This classification is based on notifications to the European Chemicals Agency (ECHA) by companies that have registered the substance.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Pictogram:

alt text

Signal Word: Warning

Review of Available Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a significant lack of specific, quantitative toxicity data for this compound.

  • Acute Toxicity: No publicly available data for oral, dermal, or inhalation LD50 values were found.

  • Chronic Toxicity: No studies detailing No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) from repeated-dose studies were identified.

  • Genotoxicity/Mutagenicity: There are no available results from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus assay.

  • Carcinogenicity: No carcinogenicity bioassays in rodents have been reported.

  • Reproductive and Developmental Toxicity: No studies on the effects of this compound on fertility, reproduction, or embryonic development were found.

One study investigating chlorinated pyridazin-3(2H)-ones as potential anti-cancer agents noted that a compound referred to as "DCPYR," which appears to be this compound, showed no signs of acute toxicity in mice at a 50mg/kg dose during a 10-day treatment period within the context of that specific experiment.[2] This observation is from a specialized study and does not constitute a formal toxicological assessment.

Some commercial suppliers describe the compound as having a "low toxicity profile" compared to similar herbicides, but this is a qualitative statement without supporting quantitative data.[3]

Standard Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for a compound like this compound, a standard battery of toxicological tests is required by regulatory agencies. The methodologies for these key studies are outlined below.

Acute Oral Toxicity (OECD Test Guideline 423)

This study provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

  • Test System: Typically, female rats are used.

  • Methodology: A stepwise procedure is used with a limited number of animals at each step. The method uses a starting dose of 300 mg/kg body weight. The outcome of the first animal determines the dosing for up to four subsequent animals. Depending on the observed mortality or moribundity, the test may be stopped and the substance classified, or the dose may be increased or decreased for the next animals.

  • Endpoints: The primary endpoint is mortality. Observations also include changes in body weight and clinical signs of toxicity over a 14-day period. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity and to estimate the LD50.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (Female Rats) Dose_Formulation Dose Formulation Animal_Acclimation->Dose_Formulation Dosing Single Oral Gavage (e.g., 300 mg/kg) Dose_Formulation->Dosing Observation Clinical Observation (14 days) Dosing->Observation Body_Weight Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Observation->Necropsy Body_Weight->Necropsy Data_Analysis Data Analysis (Mortality, Signs) Necropsy->Data_Analysis Classification GHS Classification & LD50 Estimation Data_Analysis->Classification

Workflow for an Acute Oral Toxicity Study (OECD 423).
In Vitro Bacterial Reverse Mutation (Ames) Test (OECD Test Guideline 471)

This test is used to identify substances that can cause gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Methodology: The bacterial strains are exposed to the test substance with and without an external metabolic activation system (e.g., a rat liver fraction called S9 mix). The mixture is plated on a minimal agar medium lacking the essential amino acid.

  • Endpoints: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to a solvent control.

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure & Incubation cluster_analysis Data Analysis Test_Substance Test Substance (Varying Concentrations) Plate_Minus_S9 Plate with Bacteria + Substance (-S9) Test_Substance->Plate_Minus_S9 Plate_Plus_S9 Plate with Bacteria + Substance (+S9) Test_Substance->Plate_Plus_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_Minus_S9 Bacteria->Plate_Plus_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate_Plus_S9 Incubation Incubate Plates (37°C, 48-72h) Plate_Minus_S9->Incubation Plate_Plus_S9->Incubation Count_Colonies Count Revertant Colonies Incubation->Count_Colonies Compare_Controls Compare to Solvent Controls Count_Colonies->Compare_Controls Conclusion Determine Mutagenic Potential Compare_Controls->Conclusion

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in mammals.

  • Test System: Typically mice or rats.

  • Methodology: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, for one or more doses. Bone marrow or peripheral blood is collected at appropriate time points after the last dose. The tissue is processed and stained to visualize immature erythrocytes (polychromatic erythrocytes, PCEs).

  • Endpoints: The frequency of micronucleated PCEs (MN-PCEs) is scored. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of bone marrow toxicity.

  • Data Analysis: A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of MN-PCEs.

Micronucleus_Test_Workflow cluster_in_vivo In Vivo Phase cluster_lab Laboratory Analysis cluster_results Results & Conclusion Animal_Dosing Dose Animals (e.g., Mice) with Test Substance Tissue_Collection Collect Bone Marrow or Peripheral Blood Animal_Dosing->Tissue_Collection Slide_Prep Prepare & Stain Slides Tissue_Collection->Slide_Prep Microscopy Microscopic Analysis (Score MN-PCEs) Slide_Prep->Microscopy Stat_Analysis Statistical Analysis (Compare to Controls) Microscopy->Stat_Analysis Conclusion Determine Clastogenic/ Aneugenic Potential Stat_Analysis->Conclusion

Workflow for the In Vivo Micronucleus Test.

Mechanism of Toxicity and Signaling Pathways

Due to the absence of specific toxicological studies, the mechanism of action for the toxicity of this compound is unknown. Consequently, no signaling pathways related to its toxicity can be described or visualized at this time. Research into structurally related pyridazinone herbicides, such as Chloridazon, indicates that their primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[4] However, this mechanism is specific to plants and does not inform its toxicological mechanism in mammals.

Conclusion

The current safety profile of this compound is limited to GHS classifications indicating it is a skin, eye, and respiratory irritant. There is a notable lack of comprehensive, publicly available data on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. For drug development professionals and researchers, this necessitates handling the compound with appropriate personal protective equipment (gloves, safety glasses, and respiratory protection in case of dust) and operating under the assumption that it may possess unevaluated systemic toxicities. A full toxicological assessment, following standard regulatory guidelines as outlined in this document, would be required to fully characterize its safety profile for any application involving potential human exposure.

References

Spectroscopic and Structural Elucidation of 4,5-dichloro-2-phenylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-dichloro-2-phenylpyridazin-3(2H)-one. This pyridazinone derivative is of interest in medicinal and agricultural chemistry due to the diverse biological activities associated with this heterocyclic scaffold.[1][2] This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. A workflow for a potential synthesis route is also provided.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While specific, detailed spectra are not widely published, the following information has been aggregated from available public data.[3]

Table 1: NMR Spectral Data
Nucleus Instrument Chemical Shift (δ) ppm Coupling Constant (J) Hz Multiplicity Assignment
¹HVarian A-60[3]Data not availableData not availableData not availableAromatic protons, Pyridazinone ring proton
¹³CData not availableData not availableAromatic carbons, Pyridazinone ring carbons, Carbonyl carbon

Note: Detailed, publicly available ¹H and ¹³C NMR spectra with assigned chemical shifts and coupling constants for this compound are limited. The data for the phenyl group would be expected in the aromatic region (approx. 7-8 ppm in ¹H NMR and 120-140 ppm in ¹³C NMR), and the pyridazinone ring proton would likely appear as a singlet. The carbonyl carbon would be expected at a significantly downfield shift in the ¹³C NMR spectrum (typically >160 ppm).

Table 2: Infrared (IR) Spectroscopy Data
Instrument Sample Preparation Wavenumber (cm⁻¹) Intensity Vibrational Assignment
Bruker IFS 85[3]KBr-Pellet[3]Specific peak list not availableC=O stretch, C=C stretch (aromatic and pyridazinone), C-N stretch, C-Cl stretch
Table 3: Mass Spectrometry (MS) Data
Technique Key m/z values Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)[3]240, 242Molecular ion peaks ([M]⁺ and [M+2]⁺) consistent with the presence of two chlorine atoms.
123A significant fragment ion.

Note: The molecular weight of this compound is approximately 241.07 g/mol . The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would lead to a characteristic isotopic pattern for the molecular ion, with major peaks at m/z 240 and 242.

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent (e.g., Bruker, JEOL) operating at a suitable frequency for ¹H (e.g., 300-600 MHz) and ¹³C (e.g., 75-150 MHz) nuclei.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts of the peaks are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Bruker IFS 85 FT-IR spectrometer or a similar instrument.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Gas Chromatography:

    • A small volume of the sample solution is injected into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI).

    • The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern can provide information about the structure of the molecule.

Synthesis Workflow

Given the limited information on biological pathways for this specific compound, a potential synthesis workflow is presented below. This illustrates the chemical transformation from a known precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 4,5-dichloropyridazin-3(2H)-one reaction Cyclization reactant1->reaction Solvent (e.g., Acetic Acid) reactant2 Phenylhydrazine reactant2->reaction product This compound reaction->product Heat

Caption: Synthesis of this compound.

References

Methodological & Application

Application Note and Synthesis Protocol for 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-dichloro-2-phenylpyridazin-3(2H)-one is a key chemical intermediate in organic synthesis. It is notably used in the production of various agrochemicals, including the herbicide Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one), which functions by inhibiting photosynthesis in weeds.[1] Beyond its role in agriculture, this compound and its derivatives are explored in pharmaceutical development for their potential anti-inflammatory and analgesic properties.[2] The synthesis of this compound is a foundational process, typically achieved through the cyclization of mucochloric acid with phenylhydrazine.[1] This document provides a detailed protocol for its synthesis, relevant chemical data, and a workflow diagram.

Synthesis Pathway

The synthesis involves a cyclization reaction where mucochloric acid reacts with phenylhydrazine. This condensation reaction forms the stable pyridazinone ring system, yielding this compound.

Data Summary

A summary of the key quantitative and physical data for the target compound is presented in the table below.

PropertyValueReference
CAS Number1698-53-9[3]
Molecular FormulaC₁₀H₆Cl₂N₂O[3]
Molecular Weight241.076 g/mol [3]
Melting Point163-164 °C[3]
AppearanceWhite to off-white crystalline solidInferred from similar compounds

Experimental Protocol

This protocol is adapted from the synthesis of similar pyridazinone derivatives and is directly applicable for the synthesis of this compound.[1]

Materials:

  • Mucochloric acid (CAS: 87-56-9)

  • Phenylhydrazine (CAS: 100-63-0)

  • Sulfuric acid (3M solution)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of mucochloric acid (14.99 g, 88.75 mmol) in 150 mL of 3M sulfuric acid.[1]

  • Addition of Phenylhydrazine: To the stirred solution at room temperature, slowly add phenylhydrazine (9.60 g, 88.75 mmol).[1]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours with continuous stirring.[1]

  • Product Isolation: After the reflux period, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Isolate the precipitated solid by vacuum filtration. Wash the collected solid thoroughly with distilled water to remove any remaining acid and unreacted starting materials.

  • Drying: Dry the purified product, this compound, in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product SM1 Mucochloric Acid Reaction Cyclization (Reflux, 2h) SM1->Reaction H₂SO₄ (3M) SM2 Phenylhydrazine SM2->Reaction Product 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Reaction->Product Cooling & Filtration

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 4,5-dichloro-2-phenylpyridazin-3(2H)-one as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative with recognized herbicidal properties. Compounds within the pyridazinone class are known to be effective against a variety of weed species, primarily through the inhibition of essential plant physiological processes. These application notes provide a comprehensive overview of the use of this compound as a herbicide, including its mechanism of action, protocols for efficacy testing, and representative data.

Mechanism of Action

The primary mode of action for pyridazinone herbicides, including this compound, is the inhibition of photosynthetic electron transport in Photosystem II (PSII).[1][2][3][4][5][6]

Photosystem II Inhibition:

This compound acts by binding to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[1][3] Specifically, it competes with plastoquinone (PQ) for the QB binding site.[3] This binding blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby interrupting the entire photosynthetic electron transport chain.

The inhibition of electron transport leads to two primary phytotoxic effects:

  • Cessation of Photosynthesis: The blockage prevents the production of ATP and NADPH, which are essential for CO2 fixation and the synthesis of carbohydrates, leading to starvation of the plant.[4]

  • Oxidative Stress: The blockage of electron flow causes an accumulation of highly reactive triplet chlorophyll and singlet oxygen.[6] These reactive oxygen species (ROS) induce lipid peroxidation, leading to the destruction of cell membranes, leakage of cellular contents, and rapid cell death, manifesting as chlorosis and necrosis.[1][2]

G cluster_0 Thylakoid Membrane cluster_1 Stroma cluster_2 Consequences of Inhibition PSII Photosystem II (PSII) P680 Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB_site D1 Protein (QB binding site) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Triplet Chlorophyll) QB_site->ROS Leads to ATP_NADPH_blocked ATP & NADPH Production Blocked QB_site->ATP_NADPH_blocked Inhibition leads to Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- ATP_NADPH ATP + NADPH Cytb6f->ATP_NADPH Proton Gradient Calvin_Cycle Calvin Cycle (CO2 Fixation) Carbohydrates Carbohydrates (Plant Growth) Calvin_Cycle->Carbohydrates ATP_NADPH->Calvin_Cycle Herbicide 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Herbicide->QB_site Binds and Blocks Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death (Chlorosis, Necrosis) Lipid_Peroxidation->Cell_Death ATP_NADPH_blocked->Calvin_Cycle G start Start seed_prep Seed Germination and Seedling Growth start->seed_prep treatment_groups Randomize Seedlings into Treatment Groups seed_prep->treatment_groups herbicide_prep Prepare Herbicide Stock and Dilutions application Herbicide Application (Spray Chamber) herbicide_prep->application treatment_groups->application incubation Incubate in Growth Chamber (14-21 days) application->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Dose-Response Analysis (Calculate GR50) data_collection->analysis end End analysis->end G start Start leaf_harvest Harvest Fresh Plant Leaves start->leaf_harvest homogenization Homogenize in Cold Buffer leaf_harvest->homogenization centrifugation Differential Centrifugation homogenization->centrifugation lysis Osmotic Lysis of Chloroplasts centrifugation->lysis thylakoid_isolation Isolate and Resuspend Thylakoid Membranes lysis->thylakoid_isolation assay_prep Prepare Reaction Mixture (Thylakoids, DCPIP, Herbicide) thylakoid_isolation->assay_prep measurement Measure DCPIP Photoreduction (Spectrophotometry) assay_prep->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

References

Application of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2-phenylpyridazin-3(2H)-one is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring reactive chlorine atoms at the 4 and 5 positions of the pyridazinone ring, allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on anticancer and cardiovascular drugs.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyridazinone derivatives synthesized from this compound.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
4g Liver (HEP3BPN 11)-[1]
4i Liver (HEP3BPN 11)-[1]
17a Liver (HepG2)0.078[2]
10g Liver (HepG2)0.087[2]
5b Liver (HepG2)0.160[2]
15a Liver (HepG2)0.180[2]
10e Liver (HepG2)0.358[2]
8 Liver (HepG2)4.34[3]
9 Liver (HepG2)4.68[3]
15 Liver (HepG2)6.37[3]
10 Liver (HepG2)9.18[3]
Sunitinib (Ref.) Liver (HepG2)0.139[2]
Sorafenib (Ref.) Liver (HepG2)5.47[3]
Doxorubicin (Ref.) Liver (HepG2)8.07[3]
10 Breast (MCF-7)4.25[3]
8 Breast (MCF-7)10.29[3]
9 Breast (MCF-7)11.06[3]
15 Breast (MCF-7)12.83[3]
Sorafenib (Ref.) Breast (MCF-7)6.08[3]
Doxorubicin (Ref.) Breast (MCF-7)7.94[3]

Note: A lower IC50 value indicates higher potency.

Cardiovascular Applications

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators and inotropic agents. A primary mechanism of action for these compounds is the inhibition of phosphodiesterase 3 (PDE3).

Signaling Pathway: PDE3 Inhibition

PDE3_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP PKA PKA cAMP->PKA Activation PDE3 PDE3 cAMP->PDE3 Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylation Contraction Increased Cardiac Contraction Ca_channels->Contraction Ca²⁺ Influx AMP AMP PDE3->AMP Hydrolysis Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibition

Caption: PDE3 inhibition in cardiac myocytes by pyridazinone derivatives.

Quantitative Data: Vasodilatory and PDE Inhibitory Activity

The following table presents the vasodilatory and phosphodiesterase inhibitory activities of selected pyridazinone derivatives.

Compound IDActivityIC50Reference
9 Vasodilatory0.051 µM[4]
13 Vasorelaxant0.199 µM[4]
26 Vasorelaxant0.08 µmol/l[4]
Hydralazine (Ref.) Vasorelaxant0.316 µmol/l[4]
10 Vasodilator/Antiplatelet35.3 µM[4]
22 PDE-III Inhibition10 µM[4]
27 PDE-5 Inhibition34 nM[4]
Sildenafil (Ref.) PDE-5 Inhibition20 nM[4]

Note: A lower IC50 value indicates higher potency.

Experimental Protocols

The following protocols are representative examples of the synthesis of key intermediates and final products from this compound. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment.

General Experimental Workflow

Experimental_Workflow start Start with This compound reaction Nucleophilic Substitution (e.g., with amine, thiol, or alcohol) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis of pyridazinone derivatives.

Protocol 1: Synthesis of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one

This protocol describes a nucleophilic aromatic substitution reaction at the C4 position.

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 28%) or a source of ammonia

  • An appropriate solvent (e.g., ethanol, dioxane)

  • Reaction vessel (e.g., sealed tube or autoclave)

Procedure:

  • In a suitable pressure-rated reaction vessel, dissolve this compound in the chosen solvent.

  • Add an excess of the ammonia solution to the reaction mixture.

  • Seal the vessel and heat the mixture to a temperature between 100-150 °C for several hours (the reaction progress should be monitored by TLC or LC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully release any pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.

Protocol 2: Synthesis of 4,5-bis(arylamino)-2-phenylpyridazin-3(2H)-ones

This protocol outlines a sequential or one-pot double nucleophilic substitution.

Materials:

  • This compound

  • Aryl amine (2 equivalents or more)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A high-boiling point solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of this compound in the chosen solvent, add the aryl amine and the base.

  • Heat the reaction mixture to an elevated temperature (e.g., 120-160 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography to yield the 4,5-bis(arylamino)-2-phenylpyridazin-3(2H)-one.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical compounds. Its reactivity allows for the introduction of various functional groups, leading to the development of potent anticancer and cardiovascular agents. The protocols and data presented in this document are intended to serve as a guide for researchers in the field of drug discovery and development, facilitating the exploration of new pyridazinone-based therapeutics.

References

Application Notes and Protocols for the N-Alkylation of Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Pyridazinone derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and agrochemical research due to their diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[1] The introduction of an alkyl group onto the nitrogen atom of the pyridazinone ring (N-alkylation) is a crucial synthetic step that allows for the modulation of these biological activities and the development of new chemical entities.[2]

The N-alkylation of pyridazinones is a chemical reaction that introduces an alkyl group to a nitrogen atom within the pyridazinone core.[2] The process typically involves the deprotonation of the pyridazinone's N-H bond by a base to form a pyridazinone anion. This anion is an ambident nucleophile, meaning it has two potential sites for reaction: the nitrogen atom and the oxygen atom.[3] The subsequent reaction of this anion with an electrophilic alkylating agent, such as an alkyl halide or dialkyl sulfate, can lead to either N-alkylation or O-alkylation.[4][5]

While both outcomes are possible, N-alkylation is generally the predominant pathway.[4] The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several key factors:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's outcome.[6] Weak bases like alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone often favor N-alkylation.[4][7]

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can sterically direct the alkylation to the more accessible nitrogen atom.[6]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by other substituents on the ring, also plays a role in determining the site of alkylation.[6]

Modern techniques, such as microwave-assisted synthesis, have been developed to improve reaction times and yields, offering an environmentally benign alternative to conventional heating.[1][3][8]

Generalized Reaction Workflow

The N-alkylation of a pyridazinone derivative follows a standard synthetic chemistry workflow, from reaction setup to the isolation and purification of the final product.

G cluster_workflow Experimental Workflow for N-Alkylation A 1. Reagent Preparation (Pyridazinone, Base, Solvent, Alkylating Agent) B 2. Reaction Setup (Inert atmosphere, Stirring) A->B C 3. Reaction (Heating/Reflux) B->C D 4. Monitoring (Thin Layer Chromatography) C->D E 5. Workup (Filtration, Extraction) D->E Upon Completion F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Product Characterization (NMR, MS, MP) F->G

Caption: Generalized experimental workflow for N-alkylation.

Experimental Protocols

Protocol 1: Classical N-Alkylation of a Substituted Pyridazinone

This protocol describes a general method for the N-alkylation of a 6-substituted-3(2H)-pyridazinone using an alkyl halide and potassium carbonate as the base.

Materials:

  • 6-substituted-3(2H)-pyridazinone (1.0 eq.)

  • Alkyl halide (e.g., allyl bromide, ethyl bromoacetate) (1.1 - 1.5 eq.)[9][10]

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.)[9][10]

  • Anhydrous acetonitrile or acetone (as solvent)[9][10]

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Equipment for workup (filtration apparatus) and purification (recrystallization or column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-substituted-3(2H)-pyridazinone (1.0 eq.) and the chosen anhydrous solvent (e.g., acetonitrile, 5-10 mL per gram of pyridazinone).[9]

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the suspension.[9][10]

  • Stir the mixture at room temperature for approximately 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the stirred suspension.[9]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours).[9][10]

  • Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and potassium halide byproduct) and wash the solid residue with a small amount of the solvent.[9]

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-alkylated pyridazinone.

Factors Influencing Reaction Regioselectivity

The ambident nature of the pyridazinone anion means that reaction conditions must be carefully chosen to favor the desired N-alkylation pathway over the competing O-alkylation.

G cluster_factors Influencing Factors cluster_outcomes Potential Products center Pyridazinone Anion (Ambident Nucleophile) N_Alk N-Alkylation Product center->N_Alk Favored Pathway O_Alk O-Alkylation Product center->O_Alk Minor Pathway Base Base (e.g., K₂CO₃, NaH) Base->center Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->center Sterics Steric Hindrance Sterics->center

Caption: Factors influencing N- vs. O-alkylation selectivity.

Data Summary of N-Alkylation Reactions

The following table summarizes various reported conditions for the N-alkylation of pyridazinone derivatives, providing a comparative overview of different methodologies.

Pyridazinone SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
6-Methylpyridazin-3(2H)-oneAllyl bromideK₂CO₃AcetonitrileReflux, 12 h~70-80[9]
6-Substituted-3(2H)-pyridazinonesEthyl 3-bromo-acetateK₂CO₃AcetoneReflux, overnightNot specified[10]
4-(Aryl)-6-phenylpyridazin-3(2H)-oneEthyl 2-bromoacetateK₂CO₃DMF80 °C, 8 h78-95[11]
6-Substituted pyridazin-3(2H)-oneVarious alkyl halidesWeak bases (e.g. carbonates)Acetone, Toluene, DMFVariesHigh yields reported[4]
6-Substituted pyridazin-3(2H)-oneVarious alkyl halidesNaOHAqueous EthanolVariesNot specified[4]
Pyridin-4-ol (analogous)Alkyl halideK₂CO₃DMF60-80 °C, 4-24 hNot specified[12]

References

Application Notes and Protocols: 4,5-dichloro-2-phenylpyridazin-3(2H)-one as a Key Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-dichloro-2-phenylpyridazin-3(2H)-one as a versatile intermediate in the synthesis of agrochemicals, with a primary focus on herbicides. Detailed protocols for the synthesis of a key herbicidal active ingredient and relevant biological assays are provided to facilitate research and development in this area.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various agrochemicals, particularly herbicides. The pyridazinone core is a well-established pharmacophore in herbicidal compounds, primarily targeting essential biochemical processes in plants, such as photosynthesis. The two chlorine atoms on the pyridazinone ring offer reactive sites for nucleophilic substitution, allowing for the facile introduction of various functional groups and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

One of the most notable herbicides synthesized from this intermediate is Pyrazon , chemically known as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone. Pyrazon is a selective herbicide used for the control of broadleaf weeds in sugar beets and other crops. Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII).

Synthetic Applications

The primary synthetic utility of this compound in agrochemical synthesis lies in the selective nucleophilic substitution of the chlorine atoms. The chlorine at the 5-position is generally more reactive towards nucleophiles than the chlorine at the 4-position. This differential reactivity allows for a stepwise functionalization of the pyridazinone ring.

A key transformation is the amination at the C5 position to introduce an amino group, a critical step in the synthesis of Pyrazon and other related herbicides.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (Pyrazon)

This protocol details the synthesis of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone from this compound via nucleophilic aromatic substitution with ammonia.

Materials:

  • This compound

  • 20% aqueous ammonia

  • 4-hydroxyphenylacetic acid (optional, as described in a specific reported synthesis)

  • Autoclave

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure: [1]

  • In a small autoclave, combine this compound (2.41 g).

  • Add 20 ml of 20% aqueous ammonia.

  • Heat the mixture to 100-110°C with stirring for 4 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • A precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone will form.

  • Isolate the precipitate by filtration.

  • Wash the solid with water.

  • Dry the product in an oven.

Expected Yield: 91%[1]

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)
This compound C₁₀H₆Cl₂N₂O241.07163-167Data not available in the search resultsData not available in the search resultsData not available in the search results
5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (Pyrazon) C₁₀H₈ClN₃O221.64206-207[1]Data not available in the search results157.0, 142.1, 137.9, 129.1, 128.0, 125.1, 118.8, 107.8[2]Data not available in the search results

Application Notes: Biological Activity and Mode of Action

Herbicides derived from this compound, such as Pyrazon, primarily act by inhibiting photosynthesis. The main targets are Photosystem II (PSII) and, for some derivatives, Phytoene Desaturase (PDS) .

Photosystem II (PSII) Inhibition

PSII is a protein complex in the thylakoid membranes of chloroplasts responsible for water-splitting and the initial steps of light-dependent electron transport in photosynthesis. Pyridazinone herbicides, like Pyrazon, bind to the D1 protein of the PSII complex, specifically at the QB binding site. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting the photosynthetic electron transport chain and ultimately leading to plant death.

Phytoene Desaturase (PDS) Inhibition

PDS is a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in colored carotenoids, resulting in a "bleached" phenotype as chlorophyll is destroyed by photo-oxidation.

Protocol 2: Photosystem II (PSII) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a compound on PSII activity by measuring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 10 mM NaCl)

  • Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

  • DCPIP solution (e.g., 0.5 mM)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

  • Centrifuge

Procedure:

Part A: Isolation of Thylakoid Membranes

  • Homogenize fresh spinach leaves in ice-cold isolation buffer.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to remove cell debris.

  • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

  • Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

  • Centrifuge again to pellet the thylakoid membranes and resuspend them in the assay buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension.

Part B: Inhibition Assay

  • Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP, and different concentrations of the test compound.

  • Add the thylakoid suspension to each cuvette to a final chlorophyll concentration of approximately 10-20 µg/mL.

  • Measure the initial absorbance of the DCPIP at 600 nm.

  • Illuminate the cuvettes with a light source.

  • Monitor the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced to its colorless form.

  • Calculate the rate of DCPIP reduction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the PSII activity).

Herbicidal Activity Data:

CompoundTarget OrganismIC₅₀ (µM)
PyrazonArabidopsis thaliana root growthSpecific value not found, but reported to have herbicidal activity
Various Pyrazole DerivativesArabidopsis thaliana root growth0.004 - 10.9[3]

Protocol 3: Phytoene Desaturase (PDS) Inhibition Assay

This protocol provides a general outline for an in vitro assay to determine the inhibitory activity of compounds against PDS. This often involves using a recombinant PDS enzyme.

Materials:

  • Recombinant PDS enzyme

  • Phytoene substrate (often incorporated into liposomes)

  • Assay buffer (e.g., MES-KOH pH 6.0, containing necessary cofactors)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • HPLC system with a suitable column (e.g., C18)

  • Organic solvents for extraction (e.g., chloroform, methanol)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant PDS enzyme, and different concentrations of the test compound.

  • Initiate the reaction by adding the phytoene substrate.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

  • Extract the carotenoids into the organic phase.

  • Analyze the organic extract by HPLC to separate and quantify the substrate (phytoene) and the products (phytofluene and ζ-carotene).

  • Calculate the percentage of PDS inhibition for each compound concentration by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor).

  • Determine the IC₅₀ value.

Diagrams

Synthesis_of_Pyrazon Intermediate This compound Reagent + NH3 (aq) Intermediate->Reagent Product 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (Pyrazon) Reagent->Product caption Synthesis of Pyrazon

Caption: Synthetic pathway to Pyrazon.

PSII_Inhibition Light Light Energy PSII Photosystem II (D1 Protein) Light->PSII QA QA PSII->QA e- QB QB QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Herbicide Pyridazinone Herbicide (e.g., Pyrazon) Herbicide->QB Binds and Blocks caption PSII Inhibition Mechanism

Caption: Mechanism of PSII inhibition.

PDS_Inhibition Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene PDS->Phytofluene Zeta_Carotene ζ-Carotene PDS->Zeta_Carotene Phytofluene->PDS Herbicide Bleaching Herbicide Herbicide->PDS Inhibits caption PDS Inhibition Mechanism

Caption: Mechanism of PDS inhibition.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation underlies a multitude of diseases, including rheumatoid arthritis, cardiovascular diseases, and neurodegenerative disorders.[1][2] The development of effective and safe anti-inflammatory agents is therefore a significant goal in medicinal chemistry. Pyridazinone scaffolds have emerged as a promising structural motif for the design of novel anti-inflammatory drugs due to their synthetic accessibility and diverse biological activities.[3][4][5] Derivatives of pyridazinone have been shown to target various key mediators of the inflammatory cascade, offering the potential for potent and selective therapeutic intervention with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6][7]

These application notes provide an overview of the development of pyridazinone-based anti-inflammatory agents, focusing on their primary molecular targets: Cyclooxygenase-2 (COX-2) and Phosphodiesterase-4 (PDE4). We present key quantitative data for representative compounds, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Key Molecular Targets and Mechanisms of Action

Pyridazinone derivatives exert their anti-inflammatory effects by modulating several key signaling pathways and enzymes involved in the inflammatory process. The versatility of the pyridazinone scaffold allows for the design of compounds that can selectively target different components of this complex network.

Cyclooxygenase (COX) Inhibition

A major strategy in anti-inflammatory drug design is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (PGs), key mediators of inflammation and pain.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic approach as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][6] Numerous pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors.[6][8][9]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_H [label="Prostaglandins (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homeostasis [label="Gastric Protection,\nPlatelet Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation,\nPain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridazinone [label="Pyridazinone\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Stimuli [label="Inflammatory\nStimuli", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_H; COX2 -> Prostaglandins_H; Prostaglandins_H -> Homeostasis; Prostaglandins_H -> Inflammation; Inflammatory_Stimuli -> COX2 [style=dashed]; Pyridazinone -> COX2 [arrowhead=tee, color="#EA4335"]; } caption: "Mechanism of selective COX-2 inhibition by pyridazinone derivatives."

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[10][11] Elevated cAMP levels in immune cells, such as macrophages and neutrophils, have an anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[10][11] PDE4 is a validated target for inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[11][12] Pyridazinone-based compounds have been identified as potent PDE4 inhibitors.[10][11][13][14][15]

// Nodes ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects\n(e.g., ↓TNF-α, ↓IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridazinone [label="Pyridazinone\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ATP -> AC; AC -> cAMP; cAMP -> PDE4; PDE4 -> AMP; cAMP -> PKA; PKA -> Anti_Inflammatory; Pyridazinone -> PDE4 [arrowhead=tee, color="#EA4335"]; } caption: "Mechanism of PDE4 inhibition by pyridazinone derivatives."

Other Notable Targets

Beyond COX-2 and PDE4, pyridazinone scaffolds have been investigated for their activity against other inflammatory targets, including:

  • Lipoxygenase (LOX): Involved in the synthesis of leukotrienes, another class of inflammatory mediators.[3]

  • Mitogen-activated protein kinases (MAPKs): Key signaling proteins that regulate the production of inflammatory cytokines.[3]

  • Formyl peptide receptors (FPRs): Receptors that modulate the activity of leukocytes in inflammatory responses.[8]

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Direct or indirect suppression of these pro-inflammatory cytokines is a key measure of anti-inflammatory activity.[1][4]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro inhibitory activity of selected pyridazinone derivatives against COX-2 and PDE4.

Table 1: COX-2 Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Compound 23g>50043.84>11.51[6]
Compound 2d44018.3324[9]
Compound 2f60015.5638[9]
Compound 3c68019.1235[9]
Compound 3d48019.7724[9]
ABT-963--276[7]
Celecoxib (Reference)87073.5311.87[6]
Indomethacin (Reference)12.3739.20.016[6]

Table 2: PDE4 Inhibitory Activity of Pyridazinone Derivatives

CompoundPDE4B IC50 (µM)PDE Isoform SelectivityReference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)0.53Selective for PDE4B over PDE4D[10][11]
Roflumilast (Reference)0.0008-[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel anti-inflammatory compounds. Below are standard protocols for key in vitro and in vivo assays.

// Nodes Synthesis [label="Synthesis of\nPyridazinone Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Inhibition Assays\n(COX-1/COX-2, PDE4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Assay [label="Cell-Based Assays\n(LPS-induced Cytokine Release)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy & Safety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paw_Edema [label="Carrageenan-Induced\nPaw Edema", fillcolor="#F1F3F4", fontcolor="#202124"]; Ulcerogenic [label="Ulcerogenic Liability", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> In_Vitro; In_Vitro -> Enzyme_Assay; In_Vitro -> Cell_Assay; Enzyme_Assay -> In_Vivo; Cell_Assay -> In_Vivo; In_Vivo -> Paw_Edema; In_Vivo -> Ulcerogenic; In_Vivo -> Lead_Opt; } caption: "General workflow for the development of pyridazinone anti-inflammatory agents."

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening kit

  • Test pyridazinone compounds and reference drugs (e.g., Celecoxib, Indomethacin)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Add serial dilutions of the test compounds or reference drugs to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Protocol 2: In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 of test compounds against the PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • PDE-Glo™ Phosphodiesterase Assay kit or similar

  • Test pyridazinone compounds and a reference drug (e.g., Roflumilast)

  • Luminometer-compatible 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a white 96-well plate, add the PDE4 enzyme and the test compound dilutions.

  • Initiate the reaction by adding cAMP.

  • Incubate at room temperature for 30-60 minutes.

  • Stop the reaction according to the kit manufacturer's instructions. This typically involves adding a termination reagent.

  • Add a detection reagent (e.g., containing protein kinase A, ATP, and luciferase) which will generate a luminescent signal inversely proportional to the amount of remaining cAMP.

  • Incubate for 20 minutes in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured macrophages stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyridazinone compounds

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • After incubation, collect the cell culture supernatant for cytokine analysis.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocol.

  • In parallel, assess the cytotoxicity of the compounds on the remaining cells using an MTT assay to ensure that the reduction in cytokine levels is not due to cell death.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control.

Protocol 4: Carrageenan-Induced Paw Edema in Rats (In Vivo)

Objective: To assess the acute anti-inflammatory activity of test compounds in a well-established animal model of inflammation.[9][16][17][18]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyridazinone compounds and reference drug (e.g., Indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=5-6 per group): vehicle control, reference drug, and test compound groups at various doses.

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The degree of edema is calculated as the increase in paw volume/thickness at each time point compared to the initial volume/thickness.

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The pyridazinone scaffold represents a highly versatile and valuable platform for the development of novel anti-inflammatory agents. By targeting key inflammatory mediators such as COX-2 and PDE4, researchers have successfully developed potent and selective inhibitors with promising therapeutic potential. The protocols and data presented in these notes provide a framework for the continued exploration and optimization of pyridazinone derivatives as next-generation anti-inflammatory drugs. Future research may focus on multi-target agents, improving pharmacokinetic profiles, and further elucidating the complex mechanisms through which these compounds modulate the inflammatory response.

References

Application Note: Quantitative Analysis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific validated methods for this analyte, this note outlines robust analytical approaches based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely applicable and reliable technique for the quantification of aromatic and chlorinated organic molecules.[1][2][3] The protocols provided are grounded in established methodologies for related pyridazinone derivatives and chlorinated pesticides and include comprehensive guidelines for sample preparation, chromatographic conditions, and method validation.[4][5][6]

Introduction

This compound is a heterocyclic organic compound with potential applications in drug development and as an agrochemical. Accurate and precise quantification of this compound in various matrices is crucial for research and development, quality control, and regulatory compliance. This application note details a proposed HPLC-UV method suitable for the determination of this compound in both bulk substance and complex matrices such as soil.

Analytical Principles and Methodologies

The primary analytical technique detailed in this note is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis spectrophotometric detection. This method separates compounds based on their hydrophobicity, making it ideal for the analysis of organic molecules like this compound. UV detection is suitable due to the aromatic nature of the compound, which imparts strong UV absorbance.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[3] For the analysis of this compound, a C18 column is proposed, which provides excellent retention and separation of non-polar to moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good peak shape and resolution. UV detection is set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.[2][7]

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.[1][8] For soil samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended.[9][10] This technique involves an initial extraction with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix components.[9][10]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Standard

Objective: To determine the retention time and establish a calibration curve for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) adjusted to pH 3.0 with phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v), pH 3.0

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan (estimated around 254 nm)

  • Analysis: Inject the working standard solutions into the HPLC system and record the chromatograms.

  • Calibration Curve: Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.

Protocol 2: Quantification of this compound in Soil Samples

Objective: To extract and quantify this compound from a soil matrix.

Materials:

  • Soil sample

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction (QuEChERS):

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation:

    • Take the supernatant and filter it through a 0.45 µm syringe filter.

    • The sample is now ready for HPLC-UV analysis as described in Protocol 1.

  • Quantification: Inject the prepared sample extract into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The quantitative performance of the analytical method should be validated according to international guidelines.[6][11][12] The key validation parameters are summarized in the table below.

ParameterExpected ValueDescription
Linearity (r²) > 0.995The correlation coefficient of the calibration curve.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 80 - 120%The percentage of the true amount of analyte that is recovered by the analytical procedure.
Precision (RSD%) < 5%The relative standard deviation of replicate measurements.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration sample Soil Sample extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) sample->extraction 10g cleanup d-SPE Cleanup (PSA, C18) extraction->cleanup Supernatant filtration Filtration (0.45 µm) cleanup->filtration hplc HPLC-UV System filtration->hplc Inject data Data Acquisition & Processing hplc->data quantification Quantification data->quantification cal_curve Calibration Curve data->cal_curve standard Reference Standard dilution Serial Dilution standard->dilution dilution->hplc cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

hplc_system_logic mobile_phase Mobile Phase Acetonitrile:Water (60:40) pump Pump Flow Rate: 1.0 mL/min mobile_phase->pump injector Autosampler Injection Vol: 20 µL pump->injector column C18 Column 250 x 4.6 mm, 5 µm injector->column detector UV-Vis Detector λ = 254 nm column->detector data_system Data System Chromatogram detector->data_system

Caption: Logical diagram of the proposed HPLC system configuration.

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the reliable quantification of this compound. The proposed HPLC-UV method, coupled with an efficient sample preparation technique, is suitable for a range of applications in research and quality control. Adherence to the described validation procedures will ensure the generation of accurate and reproducible data.

References

Application of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 4,5-dichloro-2-phenylpyridazin-3(2H)-one is a heterocyclic molecule that holds significant potential for applications in material science, particularly in the development of high-performance polymers. The presence of two reactive chlorine atoms on the pyridazinone ring allows for its use as a monomer in polycondensation reactions. The incorporation of the rigid and thermally stable pyridazinone moiety into a polymer backbone is anticipated to enhance the thermal stability, flame retardancy, and mechanical properties of the resulting materials. This document provides detailed application notes and protocols for the conceptual synthesis and characterization of polymers derived from this compound.

Key Applications in Polymer Science

The integration of this compound into polymer chains can lead to materials with the following enhanced properties:

  • Thermal Stability: The inherent rigidity and aromatic nature of the pyridazinone ring contribute to a higher glass transition temperature (Tg) and decomposition temperature of the polymer.

  • Flame Retardancy: The presence of nitrogen and chlorine atoms in the pyridazinone structure can impart flame retardant characteristics to the polymer, making it suitable for applications requiring fire safety.

  • Mechanical Strength: The rigid structure of the monomer unit can lead to polymers with high tensile strength and modulus.

  • Chemical Resistance: The stable heterocyclic ring can improve the resistance of the polymer to various chemicals and solvents.

These properties make polymers containing the this compound moiety promising candidates for applications in aerospace, automotive, electronics, and industrial coatings where high performance under demanding conditions is required.

Proposed Synthesis of a Polyamide from this compound

This section outlines a conceptual experimental protocol for the synthesis of a novel polyamide via polycondensation of this compound with a commercially available aromatic diamine, 4,4'-oxydianiline (ODA). The chlorine atoms on the pyridazinone ring are expected to undergo nucleophilic substitution by the amine groups of ODA to form amide linkages.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Charge reactor with This compound, 4,4'-oxydianiline, NMP, and catalyst start->reactants reaction Heat reaction mixture (e.g., 180-200°C) under inert atmosphere reactants->reaction precipitation Precipitate polymer in a non-solvent (e.g., methanol) reaction->precipitation filtration Filter and wash the polymer precipitation->filtration drying Dry the polymer under vacuum filtration->drying polymer Purified Polyamide drying->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr gpc Gel Permeation Chromatography (GPC) polymer->gpc tga Thermogravimetric Analysis (TGA) polymer->tga dsc Differential Scanning Calorimetry (DSC) polymer->dsc

Caption: Workflow for the synthesis and characterization of a polyamide.

Detailed Experimental Protocol

Materials:

  • This compound (Monomer 1)

  • 4,4'-oxydianiline (ODA) (Monomer 2)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous (Catalyst)

  • Toluene

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • High-speed blender.

  • Filtration apparatus (Büchner funnel and flask).

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask, add this compound (1 eq.), 4,4'-oxydianiline (1 eq.), and anhydrous potassium carbonate (2.2 eq.).

  • Solvent Addition: Add anhydrous NMP to achieve a solids concentration of approximately 20% (w/v) and toluene as an azeotropic solvent (approximately 10% of NMP volume).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Polycondensation Reaction:

    • Begin stirring the mixture and slowly heat it to 140-150°C to remove water azeotropically using the Dean-Stark trap.

    • After the removal of water, increase the temperature to 180-200°C and maintain it for 8-12 hours under a constant nitrogen flow. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a large volume of methanol in a high-speed blender to precipitate the polyamide.

  • Purification:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, catalyst, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Proposed Polymer Structure

Caption: Proposed reaction scheme for the polyamide synthesis.

Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the polymer's repeating unit.

Characterization of the Synthesized Polyamide

The following characterization techniques are essential to confirm the structure and evaluate the properties of the synthesized polyamide.

Data Presentation: Expected Properties of the Polyamide

PropertyAnalytical TechniqueExpected Outcome
Structural Confirmation
Functional GroupsFTIR SpectroscopyAppearance of N-H and C=O stretching bands characteristic of amide linkages. Disappearance of C-Cl bands.
Chemical StructureNMR Spectroscopy (¹H, ¹³C)Chemical shifts corresponding to the protons and carbons of the pyridazinone and ODA moieties in the polymer backbone.
Molecular Weight
Number Average (Mn), Weight Average (Mw), Polydispersity (PDI)Gel Permeation Chromatography (GPC)High molecular weight (e.g., Mn > 20,000 g/mol ) with a PDI in the range of 1.5-2.5, indicating successful polymerization.
Thermal Properties
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)A high Tg, potentially in the range of 200-250°C, indicating good thermal stability.
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)High decomposition temperature (e.g., > 400°C), confirming excellent thermal stability.
Flame Retardancy
Limiting Oxygen Index (LOI)LOI TestAn LOI value significantly higher than that of conventional polyamides, suggesting inherent flame retardancy.

Detailed Protocols for Key Characterization Experiments

1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of amide linkages and the disappearance of the C-Cl bonds.

  • Protocol:

    • Prepare a thin film of the dried polymer by casting a solution (e.g., in NMP) onto a KBr plate and evaporating the solvent.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the dried polymer with KBr powder and pressing it into a transparent disk.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for the characteristic absorption bands of N-H stretching (around 3300 cm⁻¹), amide C=O stretching (around 1650 cm⁻¹), and the disappearance of the C-Cl stretching bands (around 600-800 cm⁻¹).

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Protocol:

    • Place a small amount of the dried polymer (5-10 mg) in a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs.

3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Protocol:

    • Seal a small amount of the dried polymer (5-10 mg) in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 300°C) at a heating rate of 10°C/min to erase its thermal history.

    • Cool the sample rapidly to below its Tg.

    • Reheat the sample at a heating rate of 10°C/min and record the heat flow.

    • The Tg is determined as the midpoint of the step transition in the heat flow curve.

Application Notes and Protocols for Evaluating the Anticancer Activity of Chlorinated Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The introduction of chlorine substituents to the pyridazinone scaffold has been shown to modulate their cytotoxic effects, making them promising candidates for novel anticancer drug development.[3] These compounds have been demonstrated to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][4]

This document provides detailed protocols for the in vitro and in vivo evaluation of the anticancer activity of chlorinated pyridazinones. It is intended to serve as a comprehensive guide for researchers in the fields of oncology and drug discovery.

Data Presentation: In Vitro Cytotoxicity of Chlorinated Pyridazinone Derivatives

The following table summarizes the cytotoxic activity of various chlorinated pyridazinone derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective on their potency and selectivity.

Compound IDCancer Cell LineAssay TypeIC50 / CC50 (µM)Reference
Pyr-1 HL-60 (Leukemia)DNS Assay0.39[1]
CEM (Leukemia)DNS Assay0.22[1]
MDA-MB-231 (Breast)DNS Assay0.23[1]
MDA-MB-468 (Breast)DNS Assay0.40[1]
A-549 (Lung)DNS Assay0.44[1]
DCPYR MAC 13 (Murine Colon)MTT Assay>100[5]
MAC 16 (Murine Colon)MTT Assay>100[5]
Compound 4g HEP3BPN 11 (Liver)MTT Assay-[6]
MDA 453 (Breast)MTT Assay-[6]
HL 60 (Leukemia)MTT Assay-[6]
Compound 4i HEP3BPN 11 (Liver)MTT Assay-[6]
MDA 453 (Breast)MTT Assay-[6]
HL 60 (Leukemia)MTT Assay-[6]

Note: Some studies reported potent activity without specifying exact IC50 values; these are indicated with a dash. Further details can be found in the cited literature.

Experimental Protocols

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Chlorinated pyridazinone compounds

  • Human cancer cell lines (e.g., MAC13, MAC16)[5]

  • RPMI 1640 medium with L-glutamine, HEPES, and antibiotics[5]

  • Fetal Bovine Serum (FBS)[5]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 0.5 x 10⁴ to 2 x 10⁴ cells/well in 200 µL of complete culture medium.[5]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the chlorinated pyridazinone compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[5]

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[4][5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Chlorinated pyridazinone compounds

  • Human cancer cell lines (from NCI-60 panel)[4]

  • Appropriate culture medium and supplements

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

Protocol:

  • Seed cells in 96-well plates at the appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the chlorinated pyridazinone compounds for 48 hours.[4]

  • Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Dissolve the bound SRB dye with 200 µL of 10 mM Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 value.[4]

Apoptosis Assays

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Chlorinated pyridazinone compounds

  • Human cancer cell lines (e.g., HL-60)[1]

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the chlorinated pyridazinone compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Chlorinated pyridazinone compounds

  • Human cancer cell lines (e.g., A549/ATCC)[4]

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the chlorinated pyridazinone compound for 24-48 hours.[4]

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Visualization of Key Mechanisms

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer activity of chlorinated pyridazinones.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Screening (MTT, SRB Assays) B Determination of IC50/GI50 A->B C Apoptosis Assays (Annexin V/PI) B->C D Cell Cycle Analysis B->D E Mechanism of Action Studies C->E D->E F Select Lead Compound E->F G Animal Tumor Model (e.g., Xenograft) F->G H Treatment & Monitoring G->H I Tumor Growth Inhibition Analysis H->I

Caption: General workflow for anticancer evaluation.

Signaling Pathway: Induction of Apoptosis

Chlorinated pyridazinones can induce apoptosis through the intrinsic pathway, often involving the p53 tumor suppressor protein.

G A Chlorinated Pyridazinone B ↑ p53 A->B C ↑ Bax B->C D ↓ Bcl-2 B->D E Mitochondrial Dysfunction C->E D->E F Caspase Activation E->F G Apoptosis F->G

Caption: p53-mediated apoptotic pathway.

Signaling Pathway: VEGFR-2 Inhibition

Some pyridazinone derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

G A VEGF B VEGFR-2 A->B D Downstream Signaling B->D C Chlorinated Pyridazinone C->B E Angiogenesis D->E F Tumor Growth & Metastasis E->F

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyridazinone derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for issues that may arise during pyridazinone synthesis, presented in a clear question-and-answer format.

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature of the reaction is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby increasing the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common obstacle. Understanding these side reactions is key to minimizing their occurrence.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can break, leading to a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:[1]

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is affected by the substituents on the pyridazinone ring, can determine the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For example, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]

Q4: My pyridazinone product is difficult to purify. What are some effective purification techniques?

A4: The purification of pyridazinone derivatives is a critical step to obtain a compound of desired purity for further applications. Common techniques include recrystallization and column chromatography.

  • Recrystallization: This technique is suitable for purifying solid compounds. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] It is crucial to use the minimum amount of hot solvent to fully dissolve the compound to ensure good recovery upon cooling.[2] Slow cooling is recommended to prevent the product from "crashing out" as an amorphous solid, which can trap impurities.[2]

  • Column Chromatography: This is a versatile technique for separating complex mixtures or purifying oily products.[3] For basic pyridazinone derivatives that may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.

Data Presentation: Reaction Yields

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.

Starting Material(s)ReagentsSolventReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid, Hydrazine hydrate-EthanolReflux, 4-6 hours6-Phenyl-4,5-dihydropyridazin-3(2H)-oneNot Specified[1]
Phenyl-fulvene, Hydrazine hydrate-MethanolRoom Temperature, 24 hoursPhenyl-Substituted 5,6-Fused Ring PyridazineNot Specified[1]
4-anthracen-9-yl-2-(1H-indol-3-yl)-4-oxo-butyric acid, Hydrazine hydrate-Not SpecifiedNot Specified6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-oneNot Specified[4]
Benzene, Succinic anhydrideAnhydrous aluminum chlorideNot SpecifiedReflux, 4 hoursBenzoyl propionic acid70%[5]
Benzoyl propionic acid, Hydrazine hydrate-EthanolReflux, 8 hours6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-oneNot Specified[5]
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-oneEthyl chloroacetate, K2CO3AcetoneRefluxEthyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate71%[6]
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-oneAcetic acid, NaNO2-0-5 °C2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid90%[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and recrystallize from ethanol.

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine [1]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

  • Round-bottom flask

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice OptimizeTemp->EvaluateSolvent AdjustpH Adjust Reaction pH EvaluateSolvent->AdjustpH WaterRemoval Consider Water Removal AdjustpH->WaterRemoval MonitorReaction Monitor Reaction by TLC/LC-MS WaterRemoval->MonitorReaction Reevaluate Re-evaluate MonitorReaction->Reevaluate If yield is still low ImprovedYield Improved Yield MonitorReaction->ImprovedYield If yield improves Reevaluate->CheckPurity Success Optimization Successful ImprovedYield->Success

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Purification_Workflow CrudeProduct Crude Synthetic Product InitialWash Initial Wash (e.g., with cold solvent) CrudeProduct->InitialWash Removal of soluble impurities Recrystallization Recrystallization (For solid products) InitialWash->Recrystallization ColumnChromatography Column Chromatography (For complex mixtures or oils) InitialWash->ColumnChromatography PurityAnalysis Purity Analysis (TLC, LC-MS, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization If further purification is needed PurityAnalysis->ColumnChromatography If further purification is needed PureProduct Pure Product PurityAnalysis->PureProduct If purity is satisfactory

Caption: General experimental workflow for the purification of crude pyridazinone derivatives.

References

Technical Support Center: Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am experiencing a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your mucochloric acid and phenylhydrazine. Impurities can lead to undesirable side reactions and inhibit the cyclization process. It is recommended to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.

  • pH of the Reaction Medium: For the cyclocondensation reaction between mucochloric acid and phenylhydrazine, the pH can be crucial. An acidic medium can catalyze the dehydration step, but highly acidic conditions might promote side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities and side products. What are the common side reactions in this synthesis?

A2: The formation of side products is a frequent challenge. Understanding these potential side reactions is key to minimizing their formation. Common side products in pyridazinone synthesis include:

  • Hydrazone Formation: The initial reaction between the aldehyde group of mucochloric acid and phenylhydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.

  • Formation of Regioisomers: While mucochloric acid is a symmetrical starting material in this specific synthesis, the use of unsymmetrical precursors in other pyridazinone syntheses can lead to the formation of regioisomers.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in phenylhydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am struggling with the purification of the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to the potential for co-precipitation of unreacted starting materials or side products. Here are some recommended purification strategies:

  • Recrystallization: This is the most common method for purifying the crude product. Solvents such as ethanol or ethanol/water mixtures are often effective. The choice of solvent should be optimized to ensure high recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the desired product from impurities.

  • Washing: Thoroughly washing the filtered crude product with a suitable solvent, such as cold ethanol or water, can help remove residual starting materials and soluble impurities before further purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the synthesis of this compound?

A1: The reaction time can vary depending on the specific conditions used, such as temperature and solvent. It is crucial to monitor the reaction progress by TLC. Typically, the reaction is heated to reflux for several hours.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for this compound is in the range of 163-167 °C.[2]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety procedures should be followed. Phenylhydrazine is a hazardous substance and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound and related compounds.

Table 1: Reaction Conditions for the Synthesis of Pyridazinone Derivatives

Starting Material 1Starting Material 2SolventCatalyst/AdditiveTemperatureReaction TimeYieldReference
Mucochloric acidPhenylhydrazineDiluted Sulfuric AcidNoneReflux2 hoursNot SpecifiedAdapted from[3]
Mucochloric acidSemicarbazide hydrochlorideMethanol/Water (1:1)Acetic AcidRoom Temperature20 minutes (stirring)Not Specified[1]

Table 2: Physical and Spectral Data of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆Cl₂N₂O[2][4]
Molecular Weight241.07 g/mol [2][4]
Melting Point163-167 °C[2]
AppearanceWhite to orange to green powder/crystal[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a p-tolyl analog and can be used as a starting point for optimization.[3]

Materials:

  • Mucochloric acid

  • Phenylhydrazine

  • Diluted Sulfuric Acid (e.g., 3M)

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in diluted sulfuric acid.

  • Slowly add an equimolar amount of phenylhydrazine to the solution with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with water to remove any remaining acid and unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using NMR, IR, and mass spectrometry, and determine its melting point.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Mucochloric Acid + Phenylhydrazine Start->Reagents Mixing Mix Reagents in Solvent Reagents->Mixing Solvent Diluted H2SO4 Solvent->Mixing Reflux Reflux (2h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol & Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one Drying->Product Characterization NMR, IR, MS, Melting Point Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeSolvent Evaluate and Optimize Solvent OptimizeTemp->OptimizeSolvent AdjustpH Adjust Reaction pH OptimizeSolvent->AdjustpH RemoveWater Consider Water Removal AdjustpH->RemoveWater MonitorTLC Monitor Reaction by TLC RemoveWater->MonitorTLC ImprovedYield Improved Yield? MonitorTLC->ImprovedYield Success Successful Optimization ImprovedYield->Success Yes Re-evaluate Re-evaluate Strategy ImprovedYield->Re-evaluate No Re-evaluate->CheckPurity

Caption: Troubleshooting workflow for addressing low product yield.

References

improving yield and purity of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 4,5-dichloro-2-phenylpyridazin-3(2H)-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Question 1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your mucochloric acid and phenylhydrazine. Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents. Phenylhydrazine, in particular, can degrade upon exposure to air and light, turning yellow or dark red, which can affect its reactivity.

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the final product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the cyclization reaction.

  • Water Removal: The formation of the pyridazinone ring involves a condensation reaction with the elimination of water. In some cases, actively removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, thereby improving the yield.

Question 2: My final product is off-white or has a yellowish/greenish tint. How can I improve the color and purity?

Answer:

The discoloration of the final product often indicates the presence of impurities. Here are some purification strategies:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or a mixed solvent system like ethanol/water or hexane/acetone could be effective. Experiment with small amounts of your crude product to find the optimal solvent or solvent mixture.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more powerful purification technique. Silica gel is a common stationary phase for the purification of pyridazinone derivatives. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. The optimal eluent system should be determined by TLC analysis.

  • Activated Charcoal Treatment: If the discoloration is due to colored impurities, treating a solution of the crude product with a small amount of activated charcoal before filtration and recrystallization can help remove them.

Question 3: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely side products?

Answer:

The reaction between mucochloric acid and phenylhydrazine can potentially lead to several side products. Common side reactions in pyridazinone synthesis include:

  • Incomplete Cyclization: The open-chain hydrazone intermediate may persist if the reaction conditions (e.g., temperature, time) are not sufficient for complete cyclization.

  • Formation of Isomers: Depending on the reaction conditions, there might be a possibility of forming regioisomers, although the reaction of mucochloric acid with phenylhydrazine is generally expected to be regioselective.

  • Degradation Products: At elevated temperatures, the starting materials or the product itself might degrade, leading to a complex mixture of byproducts.

Identifying these side products often requires spectroscopic analysis (e.g., NMR, MS) of the isolated impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 163-167 °C.[1] A broad melting range or a melting point significantly lower than this range indicates the presence of impurities.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at 2-8 °C in a tightly sealed container, protected from light and moisture to prevent degradation.[1]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Melting Point Analysis: A simple and quick method to get a preliminary indication of purity.

Data Presentation

Table 1: Summary of Physical and Analytical Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₆Cl₂N₂O[1]
Molecular Weight 241.07 g/mol [1]
Appearance White to orange to green powder/crystal[1]
Melting Point 163 - 167 °C[1]
Purity (Typical) ≥ 98% (GC)[1]
Storage Conditions 2 - 8 °C[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of pyridazinones from mucochloric acid.[2]

Reaction: Mucochloric acid reacts with phenylhydrazine in an acidic medium to yield this compound.

Materials:

  • Mucochloric acid

  • Phenylhydrazine

  • Diluted Sulfuric Acid (e.g., 3M) or Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in a suitable solvent like diluted sulfuric acid or glacial acetic acid.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Stir the reaction mixture at room temperature for a short period before heating it to reflux.

  • Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Purification by Recrystallization (General Procedure)
  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for 5-10 minutes.

  • Hot filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Purification by Column Chromatography (General Procedure)
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (Mucochloric Acid, Phenylhydrazine) Reaction Reaction (Cyclocondensation) Start->Reaction Crude_Product Crude Product (Solid Precipitate) Reaction->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Drying Drying Filtration->Drying Purification_Choice Purification Method? Drying->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Sufficient Purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Further Purification Needed Pure_Product Pure Product (Crystalline Solid) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Problem Low Yield of Product Cause1 Impure Starting Materials Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Inefficient Water Removal Problem->Cause3 Cause4 Incorrect Solvent Problem->Cause4 Solution1 Purify/Verify Reagents Cause1->Solution1 Solution2 Optimize Temperature (Monitor with TLC) Cause2->Solution2 Solution3 Use Dean-Stark/Drying Agent Cause3->Solution3 Solution4 Screen Different Solvents (e.g., Protic Solvents) Cause4->Solution4

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Regioselectivity in Dichloropyridazinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of nucleophilic substitution reactions with dichloropyridazinones. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges, particularly concerning regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the reaction of nucleophiles with 4,5-dichloro-3(2H)-pyridazinone?

A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridazinones is primarily governed by a combination of three factors:

  • Electronic Effects : The electron density at the carbon atoms bearing the chlorine atoms is a crucial determinant. The position more activated by the electron-withdrawing nature of the pyridazinone ring will be more susceptible to nucleophilic attack. Substituents on the pyridazinone ring can further influence the electron density at C4 and C5.

  • Steric Hindrance : The size of the incoming nucleophile and the presence of bulky substituents on the pyridazinone ring can direct the reaction. A nucleophile will preferentially attack the less sterically hindered carbon atom.

  • Reaction Conditions : The choice of solvent, temperature, and base can significantly impact the outcome of the reaction. These parameters can influence the reaction kinetics and thermodynamics, thereby favoring one regioisomer over the other.

Q2: I am getting a mixture of C4 and C5 substituted products. How can I improve the selectivity for a single regioisomer?

A2: Obtaining a mixture of regioisomers is a common challenge when the electronic and steric factors are not strongly biased towards one position. To improve selectivity, consider the following systematic approach:

  • Modify Reaction Temperature : Lowering the reaction temperature often increases selectivity by favoring the formation of the thermodynamically more stable product. Conversely, sometimes kinetic control at a specific temperature can favor one isomer. A temperature screening study is recommended.

  • Vary the Solvent : The polarity of the solvent can influence the stability of the reaction intermediates (Meisenheimer complexes) and transition states, thus altering the regioselective outcome. Experiment with a range of solvents, such as polar aprotic (DMF, DMSO), polar protic (ethanol, isopropanol), and non-polar (toluene, dioxane).

  • Change the Base : If a base is used, its strength and steric bulk can influence which proton is abstracted or how the nucleophile is activated, indirectly affecting selectivity.

  • Modify the Nucleophile : If possible, increasing the steric bulk of the nucleophile can enhance selectivity for the less sterically hindered position on the pyridazinone ring.

Q3: Between the chlorine at C4 and C5 of 4,5-dichloro-3(2H)-pyridazinone, which is generally more reactive?

A3: The relative reactivity of the C4 and C5 positions is highly dependent on the specific reaction conditions and the nature of the nucleophile. In analogous systems like dichloropyrimidines, the C4 position is often more susceptible to nucleophilic attack due to electronic factors. However, without specific data for 4,5-dichloropyridazinone, it is crucial to consider that the adjacent carbonyl group and nitrogen atoms create a unique electronic environment. The outcome is best determined experimentally or predicted using computational methods like LUMO analysis to identify the most electrophilic carbon center.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of substituted pyridazinones from dichloropyridazinone precursors.

Problem 1: Low Yield of the Desired Substituted Product

  • Possible Cause : Purity of starting materials.

    • Solution : Ensure the dichloropyridazinone and the nucleophile are pure. Impurities can lead to side reactions that consume reagents and lower the yield.

  • Possible Cause : Incomplete reaction.

    • Solution : Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the temperature or extending the reaction time.

  • Possible Cause : Suboptimal reaction conditions.

    • Solution : The choice of solvent and temperature is critical. A systematic optimization of these parameters may be necessary to improve the yield.

  • Possible Cause : Product degradation.

    • Solution : Pyridazinone derivatives can be sensitive to harsh conditions. If you suspect degradation, try using milder reaction conditions or a less aggressive workup procedure.

Problem 2: My TLC analysis shows multiple unexpected spots, indicating side products.

  • Possible Cause : Formation of regioisomers.

    • Solution : This occurs when the nucleophile attacks both chlorinated positions. Refer to the FAQs above for strategies to improve regioselectivity.

  • Possible Cause : Di-substitution.

    • Solution : If the reaction conditions are too harsh or an excess of the nucleophile is used, both chlorine atoms may be substituted. To avoid this, use a controlled stoichiometry (e.g., 1.0 to 1.1 equivalents) of the nucleophile and moderate the reaction temperature.

  • Possible Cause : N-N bond cleavage or ring opening.

    • Solution : Under very harsh conditions (e.g., high temperatures, strong acids/bases), the pyridazinone ring can degrade. Ensure your reaction conditions are not excessively forcing.

Visualizing Key Concepts

factors_regioselectivity cluster_inputs Controlling Factors Steric_Effects Steric Effects (Nucleophile Size, Substituents) Outcome Regioselective Outcome (C4 vs. C5 Substitution) Steric_Effects->Outcome Electronic_Effects Electronic Effects (Ring Activation, Substituents) Electronic_Effects->Outcome Reaction_Conditions Reaction Conditions (Solvent, Temp, Base) Reaction_Conditions->Outcome

Caption: Key factors influencing the regioselectivity of nucleophilic substitution.

troubleshooting_workflow cluster_analysis Analysis & Optimization Start Poor Regioselectivity (Mixture of Isomers) Check_Temp Adjust Temperature (Try Lower Temp First) Start->Check_Temp Check_Solvent Screen Solvents (Polar vs. Non-polar) Start->Check_Solvent Check_Nucleophile Modify Nucleophile (e.g., Increase Steric Bulk) Start->Check_Nucleophile Check_Stoichiometry Verify Stoichiometry (Avoid Excess Nucleophile) Start->Check_Stoichiometry Result Improved Selectivity Check_Temp->Result Check_Solvent->Result Check_Nucleophile->Result Check_Stoichiometry->Result

Caption: A workflow for troubleshooting poor regioselectivity in experiments.

Quantitative Data Summary

The regioselectivity of nucleophilic substitution on dichloropyridazinones is highly substrate and condition-dependent. The following table provides an illustrative summary of expected outcomes based on general principles of SNAr reactions. Note: These are generalized trends; actual results will vary.

Nucleophile (Nu-H)Steric BulkSolventTemperatureExpected Major ProductExpected Yield
Ammonia (NH₃)SmallEthanolRefluxMixture of C4/C5-aminoModerate
tert-ButylamineLargeToluene80 °CC5-substituted (less hindered)Moderate-Good
MethanethiolSmallDMFRoom TempC4-substituted (electronically favored)Good
Sodium MethoxideSmallMethanol0 °C to RTC4-substituted (electronically favored)Good-Excellent
PiperidineMediumDioxane100 °CMixture, leaning to C5Moderate

Experimental Protocols

General Protocol for Regioselective Monosubstitution of 4,5-Dichloro-3(2H)-pyridazinone with an Amine Nucleophile

This protocol provides a general starting point for reacting an amine nucleophile with 4,5-dichloro-3(2H)-pyridazinone. Optimization will be required for specific substrates.

Materials:

  • 4,5-Dichloro-3(2H)-pyridazinone

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq.).

  • Add the anhydrous solvent (e.g., Toluene, 10 mL per mmol of pyridazinone).

  • Add the base (1.5 eq.), followed by the amine nucleophile (1.1 eq.).

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to separate regioisomers and impurities.

  • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and MS to confirm the structure and determine the regiochemical outcome.

Technical Support Center: 4,5-dichloro-2-phenylpyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic procedures and avoid the formation of unwanted side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

  • Purity of Starting Materials: The primary starting material, mucochloric acid, can degrade over time. Ensure you are using high-purity mucochloric acid and phenylhydrazine.

  • Incomplete Reaction: The condensation reaction between mucochloric acid and phenylhydrazine requires sufficient time and temperature to go to completion. Consider increasing the reaction time or temperature moderately. Refluxing for several hours is a common practice.[1]

  • Side Reactions: Inadequate temperature control can lead to the formation of undesired side products. The reaction is often exothermic; therefore, controlled addition of reagents is crucial.

  • Product Precipitation: Ensure the product has fully precipitated from the reaction mixture upon cooling before filtration. Cooling the mixture in an ice bath can improve recovery.

  • Work-up Losses: The product has some solubility in organic solvents. Minimize the use of solvents during washing and transfer steps to prevent significant loss of the final product.

Q2: My final product has a noticeable color (yellow, orange, or green) instead of being a white powder. What does this indicate?

A2: The pure compound is typically a white to off-white crystalline powder.[2] The presence of color often indicates impurities.

  • Oxidized Phenylhydrazine: Phenylhydrazine is susceptible to air oxidation, which can form colored impurities that carry through the synthesis. Using freshly distilled or high-purity phenylhydrazine can mitigate this issue.

  • Residual Starting Materials: Incomplete reaction can leave colored starting materials or intermediates in the final product.

  • Thermal Degradation: Excessive heat during the reaction or drying phase can cause product degradation, leading to discoloration.

A purification step, such as recrystallization from ethanol, is highly recommended to remove these colored impurities.[3]

Q3: I am seeing an extra peak in my GC/NMR analysis. What could this impurity be?

A3: The presence of unexpected peaks suggests the formation of side products or the presence of unreacted starting materials.

  • Positional Isomers: Although less common in this specific synthesis, positional isomerism can be an issue in pyridazinone chemistry.[4] This could result from an alternative cyclization pathway.

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate.[5] If cyclization is incomplete, this intermediate may remain in the final product.

  • Over-reaction Products: While the chlorine atoms on the pyridazinone ring are generally stable under the initial reaction conditions, prolonged reaction times at high temperatures could potentially lead to side reactions, though this is less common.

  • Unreacted Mucochloric Acid or Phenylhydrazine: Check for signals corresponding to your starting materials to confirm if the reaction has gone to completion.

To identify the impurity, consider isolating it via column chromatography for detailed spectroscopic analysis (MS, NMR).

Q4: What is the most effective method for purifying the crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and effective method for removing minor impurities and improving the crystalline quality of the product. Ethanol is a frequently used solvent for this purpose.[3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.

  • Column Chromatography: For mixtures containing significant amounts of impurities or side products with similar solubility, silica gel column chromatography can be employed for separation.[6]

  • Acid-Base Extraction: For certain impurities, a liquid-liquid extraction using a pH-adjusted aqueous solution might be effective, similar to methods used for other heterocyclic compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclocondensation reaction of mucochloric acid with phenylhydrazine.[3][6] This reaction typically proceeds by forming a hydrazone intermediate which then cyclizes to form the pyridazinone ring.

Q2: Are there any critical safety precautions to consider during this synthesis?

A2: Yes. Phenylhydrazine is toxic and a suspected carcinogen; it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Mucochloric acid is corrosive. Standard laboratory safety practices should be followed throughout the procedure.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined empirically.

Q4: What are the expected physical properties of the pure product?

A4: Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1698-53-9[2][8][9]
Molecular Formula C₁₀H₆Cl₂N₂O[2][8][9]
Molecular Weight 241.07 g/mol [2][8]
Appearance White to orange to green powder/crystal[2]
Melting Point 163 - 167 °C[2][8]
Purity (Typical) ≥ 98% (GC)[2][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mucochloric acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as a 1:1 mixture of methanol and water.[3] Stir the mixture to dissolve the solid.

  • Reagent Addition: At room temperature, add phenylhydrazine (1.0-1.1 eq) to the solution dropwise with continuous stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress using TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude product in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., 90% ethanol[3]) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagrams and Workflows

Synthesis_Pathway Synthesis of this compound MA Mucochloric Acid HI Hydrazone Intermediate MA->HI + Phenylhydrazine PH Phenylhydrazine PH->HI SP1 Oxidized Phenylhydrazine (Colored Impurities) PH->SP1 Air Oxidation Product 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one HI->Product Cyclization (-H2O) SP2 Incomplete Cyclization (Residual Intermediate) HI->SP2 Stops Here

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Problem Encountered (e.g., Low Yield, Impure Product) CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Purity OK ActionPurity Use High-Purity or Purified Reagents CheckPurity->ActionPurity Impure CheckWorkup Analyze Work-up & Purification? CheckConditions->CheckWorkup Conditions OK ActionConditions Adjust Time, Temp, or Reagent Stoichiometry CheckConditions->ActionConditions Suboptimal ActionWorkup Optimize Precipitation & Recrystallization Solvent/Temp CheckWorkup->ActionWorkup Inefficient Analyze Analyze Product (TLC, GC, NMR) CheckWorkup->Analyze Work-up OK ActionPurity->Analyze Re-run Synthesis ActionConditions->Analyze Re-run Synthesis ActionWorkup->Analyze Re-purify Success Problem Resolved Analyze->Success Product is Pure Yield is High Failure Issue Persists: Consult Literature or Supervisor Analyze->Failure Product Still Impure Yield Still Low

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridazinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Crystallization Issues

Q1: My pyridazinone derivative will not crystallize from the solution. What are the potential causes and solutions?

A1: Failure to crystallize is often related to the solvent choice or the level of supersaturation. Here are some common causes and troubleshooting steps:

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1] Common solvents for pyridazinone derivatives include ethanol, dioxane, and mixtures containing dichloromethane.[1] It is recommended to test solubility in various solvents on a small scale first.[2]

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution:

      • Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[3]

      • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.

      • Consider using an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation. Add the anti-solvent slowly to the point of turbidity.[1]

  • Lack of Nucleation Sites: Crystal growth needs a starting point.

    • Solution:

      • Try scratching the inside of the flask with a glass rod at the surface of the solution.[3]

      • Add a seed crystal from a previous pure batch if available.[3]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of oil or an amorphous solid instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[1][2]

Q2: The yield from my crystallization is very low. How can I improve it?

A2: Low yield can be frustrating. Here are several factors to consider for improvement:

  • Sub-optimal Solvent System: As mentioned previously, the right solvent is crucial. If your compound is still too soluble in the mother liquor at the final crystallization temperature, you will lose a significant portion of your product.

    • Solution: Re-evaluate your solvent choice. Consider a solvent with lower solubility for your compound at colder temperatures or utilize an anti-solvent to decrease its solubility.[1]

  • Incomplete Crystallization Time: The crystallization process may not have been allowed to proceed to completion.

    • Solution: Increase the crystallization time. This can range from several hours to even days.[1]

  • Premature Filtration: Filtering before crystallization is complete will result in a lower yield.

    • Solution: Ensure the solution has reached the optimal low temperature and that crystal formation has ceased before filtration.[1]

Chromatography Challenges

Q3: My pyridazinone derivative is showing poor solubility in common chromatography solvents. What should I do?

A3: Solubility issues are common with polar heterocyclic compounds like pyridazinones.

  • Solution:

    • Modify the Solvent System: For normal-phase chromatography, try more polar solvent systems. Adding a small amount of methanol or acetic acid to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase can help.[3]

    • Reverse-Phase HPLC (RP-HPLC): For RP-HPLC, adjusting the pH of the aqueous component with trifluoroacetic acid (TFA) or formic acid can protonate the molecule, improving solubility and peak shape.[3][4]

    • Temperature: Gently heating the solvent may aid in dissolution, but be cautious of potential degradation of thermally sensitive compounds.[3]

Q4: I am observing significant peak tailing or streaking of my compound on a silica gel column. How can I fix this?

A4: Tailing is a frequent problem with basic, nitrogen-containing heterocycles like pyridazinones due to strong interactions with the acidic silanol groups on the silica surface.[3]

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase. This will cap the acidic sites on the silica gel, reducing strong adsorption.[3][4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral).[3]

    • RP-HPLC: Reverse-phase chromatography is often a better option for polar, basic compounds as it operates on different separation principles.[3]

Data Presentation

Table 1: Purification Methods for Pyridazinone Derivatives

Compound TypePurification MethodSolvents/EluentsReported YieldPurityReference
6-Phenyl-4,5-dihydropyridazin-3(2H)-oneCrystallizationEthanolHigh>98%[5]
Phenyl-Substituted 5,6-Fused Ring PyridazineRecrystallization or Column ChromatographyDichloromethane, EthanolModerate to HighN/A[5]
6-(4-amino-2,6-dichlorophenoxy)-4-cyclobutylpyridazin-3(2H)-oneColumn ChromatographyPetroleum ether/ethyl acetate (4/1)50%>99% (UPLC-MS/MS)[6]
Pyridazinone derivatives from 2(3H)-furanonesRecrystallization or Column ChromatographyEthanolN/AN/A[7]
6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-oneCrystallizationEthanol72%N/A[8]

N/A: Not available in the provided search results.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline for the purification of solid pyridazinone derivatives.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find an appropriate one. A good recrystallization solvent will dissolve the compound when hot but not when cold. For pyridazinone derivatives, ethanol or mixtures of dichloromethane and ethanol are often good starting points.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[2]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add more hot solvent in small portions until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.[1][2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the pyridazinone derivative will decrease, leading to the formation of crystals.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][3]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[2][3]

Protocol 2: General Column Chromatography Procedure

This protocol outlines a general procedure for purifying pyridazinone derivatives using silica gel column chromatography.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide good separation between the target compound and impurities, with an Rf value for the target compound of approximately 0.3-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Ensure the packing is uniform to prevent channeling.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the silica gel bed.[2]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.[2]

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.[2]

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Pyridazinone Product initial_wash Initial Wash (e.g., with cold solvent) crude_product->initial_wash Removal of soluble impurities recrystallization Recrystallization initial_wash->recrystallization For solid products column_chromatography Column Chromatography initial_wash->column_chromatography For complex mixtures or oily products purity_analysis Purity Analysis (TLC, LC-MS, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis purity_analysis->recrystallization Further purification needed purity_analysis->column_chromatography Further purification needed pure_product Pure Product purity_analysis->pure_product Purity satisfactory

Caption: General experimental workflow for the purification of crude pyridazinone derivatives.

troubleshooting_crystallization cluster_causes Potential Causes cluster_solutions Solutions start Problem: No Crystals Form cause1 Inappropriate Solvent (Too Soluble) start->cause1 cause2 Insufficient Supersaturation start->cause2 cause3 Lack of Nucleation Sites start->cause3 cause4 Cooling Rate Too Fast start->cause4 solution1 Re-evaluate solvent choice or use an anti-solvent cause1->solution1 solution2 Concentrate solution or use less solvent initially cause2->solution2 solution3 Scratch flask or add seed crystal cause3->solution3 solution4 Allow slow cooling to room temperature cause4->solution4

Caption: Troubleshooting logic for crystallization failure of pyridazinone derivatives.

troubleshooting_hplc cluster_problems Common HPLC Issues cluster_solutions Potential Solutions start Problem Identified in HPLC peak_tailing Poor Peak Shape (Tailing) start->peak_tailing poor_retention Poor Retention on C18 Column start->poor_retention inconsistent_rt Inconsistent Retention Times start->inconsistent_rt solution_tailing Use end-capped column Add TEA to mobile phase Adjust mobile phase pH peak_tailing->solution_tailing solution_retention Use more polar column (e.g., polar-embedded) Consider HILIC poor_retention->solution_retention solution_inconsistent_rt Ensure consistent mobile phase prep Use a column oven Sufficiently equilibrate column inconsistent_rt->solution_inconsistent_rt end Problem Resolved solution_tailing->end solution_retention->end solution_inconsistent_rt->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

stability issues of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, general information on related pyridazinone herbicides can offer some insights. For instance, the related compound Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) is reported to be stable in aqueous media within a pH range of 3 to 9.[1] However, the dichloro-substitution pattern of this compound may influence its stability profile. It is crucial to experimentally determine the stability of the compound under your specific experimental conditions.

Q2: What are the potential degradation pathways for this compound?

Based on the structure and information on similar pyridazinone compounds, potential degradation pathways may include:

  • Hydrolysis: The lactam (cyclic amide) bond in the pyridazinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The photodegradation half-life of the related compound Chloridazon is approximately 150 hours.[1]

  • Oxidation: The molecule may be susceptible to oxidative degradation, potentially at the phenyl ring or the pyridazinone core.

  • Dehalogenation: The chlorine substituents on the pyridazinone ring could be removed under certain reductive or nucleophilic conditions.

  • Cleavage of the N-phenyl bond: Environmental degradation of the related herbicide Chloridazon is known to produce desphenyl-chloridazon, suggesting that the bond between the nitrogen of the pyridazinone ring and the phenyl group can be cleaved.[2][3]

Q3: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is required to accurately determine the concentration of the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A robust stability-indicating HPLC method should be able to separate the parent peak from all potential degradation products and any excipients in the formulation.

Q4: My solution of this compound has changed color. Does this indicate degradation?

A change in color, such as turning yellow or brown, is often an indicator of chemical degradation. The formation of chromophoric degradation products can lead to this observation. It is essential to analyze the solution using a validated stability-indicating method to confirm degradation and identify the impurities.

Q5: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be:

  • Protected from light: Store in amber vials or in the dark.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Prepared in a suitable solvent: The choice of solvent can impact stability. Initial stability studies in your chosen solvent system are advised.

  • Buffered at an appropriate pH: If working with aqueous solutions, maintaining a pH where the compound is most stable (likely near neutral, based on related compounds) is important.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Possible Causes:

  • Hydrolysis: The compound may be unstable at the pH of your solution.

  • Photodegradation: The solution may have been exposed to light.

  • Incompatible Solvent: The solvent may be reacting with the compound.

  • Adsorption: The compound may be adsorbing to the surface of the storage container.

Troubleshooting Steps:

  • pH Analysis: Measure the pH of your solution. If it is strongly acidic or basic, consider buffering the solution to a neutral pH (around 7).

  • Light Protection: Repeat the experiment with the solution stored in an amber vial or wrapped in aluminum foil to protect it from light.

  • Solvent Compatibility: Prepare fresh solutions in a range of aprotic and protic solvents (e.g., acetonitrile, DMSO, ethanol) to assess solvent-dependent stability.

  • Container Material: If using plastic containers, consider switching to glass vials to minimize potential adsorption.

  • Analytical Verification: Use a validated HPLC method to confirm the loss of the parent compound and check for the appearance of degradation peaks.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Causes:

  • Degradation: The compound is degrading under the experimental or storage conditions.

  • Contamination: The sample or solvent may be contaminated.

  • Impurity in the starting material: The initial solid material may not be pure.

Troubleshooting Steps:

  • Forced Degradation Study: To intentionally generate degradation products and confirm if the new peaks are related to the parent compound, perform a forced degradation study. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Blank Analysis: Inject a blank sample (solvent only) to rule out solvent contamination.

  • Purity Check of Starting Material: Analyze a freshly prepared solution of the solid compound to check its initial purity.

  • Peak Tracking: Compare the retention times of the unknown peaks with those of the peaks that appear in the forced degradation samples. This can help in identifying the nature of the degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Keep a portion of the stock solution in an oven at a high temperature (e.g., 80 °C) for a specified time.

    • Photodegradation: Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. Monitor for the decrease in the parent peak area and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).

    • Initial Gradient: Start with a lower percentage of acetonitrile (e.g., 40%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of the compound (e.g., 254 nm or a more specific wavelength determined by a UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Conditions (Example)

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalDry Heat80 °C48 hours
PhotolyticICH Q1B Option II25 °C7 days

Table 2: Hypothetical Stability Data Summary

Condition% Degradation of Parent CompoundNumber of Degradation Products
Control (t=0)00
Acid Hydrolysis15%2
Base Hydrolysis45%3
Oxidation8%1
Thermal5%1
Photolytic25%2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Interpretation G->H

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_products Potential Degradation Products Parent 4,5-dichloro-2- phenylpyridazin-3(2H)-one P1 Ring-Opened Product (from Hydrolysis) Parent->P1  Hydrolysis (Acid/Base) P2 Oxidized Product Parent->P2  Oxidation P3 Dechlorinated Product Parent->P3  Reductive/Nucleophilic  Conditions P4 Desphenyl Product Parent->P4  Cleavage

Caption: Potential degradation pathways.

References

Technical Support Center: Michael Addition Reactions for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and optimizing Michael addition reactions, a crucial step in the synthesis of various pyridazinone derivatives. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Michael addition reaction in the context of pyridazinone synthesis?

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In pyridazinone synthesis, this typically involves the addition of an active methylene compound (the Michael donor) to a suitable α,β-unsaturated precursor. The reaction proceeds in three main steps:

  • Enolate Formation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).

  • Protonation: The resulting enolate is protonated to yield the Michael adduct.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Active Methylene R-CH2-Z Enolate [R-CH-Z]⁻ ↔ [R-C(O⁻)=CH-Z] Active Methylene->Enolate Base Base B: Protonated_Base BH⁺ Base->Protonated_Base H⁺ Enolate_Attack [R-CH-Z]⁻ Adduct_Enolate R'-CH(CH(R)Z)-CH=C(O⁻)-R'' Enolate_Attack->Adduct_Enolate attacks β-carbon Acceptor R'-CH=CH-C(=O)-R'' Acceptor->Adduct_Enolate Adduct_Enolate_Protonation R'-CH(CH(R)Z)-CH=C(O⁻)-R'' Michael_Adduct R'-CH(CH(R)Z)-CH2-C(=O)-R'' Adduct_Enolate_Protonation->Michael_Adduct H⁺ Proton_Source BH⁺ Base_Regen B: Proton_Source->Base_Regen

Caption: General mechanism of a Michael addition reaction.

Q2: My Michael addition reaction is resulting in a very low yield or no product. What are the primary factors to investigate?

Low or no product formation in a Michael addition for pyridazinone synthesis can stem from several critical factors. A systematic evaluation of the following can help identify the issue:

  • Inactive Catalyst or Base: The base or catalyst may be old, improperly stored, or not potent enough for your specific substrates. Ensure your catalyst is active and the base is strong enough to efficiently deprotonate the active methylene compound.

  • Poor Nucleophile Generation: The nucleophilicity of your active methylene compound is dependent on the formation of its enolate. If the base is not strong enough, or if there are acidic impurities in the reaction mixture, the enolate concentration will be too low for the reaction to proceed effectively.

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound may have steric hindrance near the β-carbon or electron-donating groups that reduce its electrophilicity, thus slowing down the reaction.

  • Suboptimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Michael Adduct

Q: I'm consistently getting low yields of my Michael adduct. How can I optimize the reaction conditions?

A: Low yields are a common challenge. Here is a systematic approach to optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your active methylene compound and your α,β-unsaturated precursor. Impurities can lead to unwanted side reactions.

  • Catalyst/Base Selection and Loading: The choice of base or catalyst is critical. For aza-Michael additions, catalysts like imidazolium chloride have been shown to be effective. The catalyst loading should also be optimized; typically, 10 mol% is a good starting point.

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol can be effective, but in some cases, aprotic polar solvents like THF or even solvent-free conditions can lead to better results. A solvent screening is often a valuable optimization step.

  • Temperature Control: As mentioned, temperature is a crucial parameter. Monitor your reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to see if the product is degrading over time.

Troubleshooting_Workflow start Low Yield of Michael Adduct check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_base Optimize Base/Catalyst and Loading check_purity->optimize_base Pure screen_solvent Screen Solvents optimize_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp monitor_time Monitor Reaction Over Time optimize_temp->monitor_time analyze_side_products Analyze for Side Products monitor_time->analyze_side_products analyze_side_products->start Persistent Issues end Improved Yield analyze_side_products->end Optimized

Caption: A workflow for troubleshooting low yields in Michael addition reactions.

Issue 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the likely side reactions?

A: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them:

  • Bis-Addition: The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct. Carefully controlling the stoichiometry of the reactants (e.g., a slight excess of the nucleophile) can help minimize this.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.

  • Polymerization: α,β-Unsaturated compounds can be prone to polymerization, especially in the presence of strong bases or catalysts.

  • Amide Formation (in aza-Michael additions): In some cases, particularly with ester-containing Michael acceptors, the amine nucleophile may react at the ester carbonyl to form an amide as a side product. Running the reaction at lower temperatures can sometimes prevent this.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield of the Michael addition. Below is a summary of how different parameters can affect the outcome.

Table 1: Effect of Catalyst and Solvent on Aza-Michael Addition Yield

Michael DonorMichael AcceptorCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineN,N-dimethylacrylamideImidazolium chloride (30)None120-74
n-OctylamineDimethyl (E)-hex-2-en-4-ynedioateNoneTHFRT282
PiperidineDimethyl (E)-hex-2-en-4-ynedioateNoneTHFRT280
DiethylamineMethyl acrylateNonePEG-400700.7550-100

Table 2: Effect of Temperature on Aza-Michael Addition Yield

Michael DonorMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-PhenylenediamineMethyl acrylateImidazolium chlorideXylene90 -> 14013-
AnilineN,N-dimethylacrylamideImidazolium chlorideNone110-69
AnilineN,N-dimethylacrylamideImidazolium chlorideNone120-74
AnilineN,N-dimethylacrylamideImidazolium chlorideNone140-52

Experimental Protocols

Protocol 1: General Procedure for the Aza-Michael Addition of Amines to α,β-Unsaturated Esters

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: - Add amine and α,β-unsaturated ester to solvent. - Add catalyst if required. start->setup reaction Reaction: - Stir at the optimized temperature. - Monitor by TLC/LC-MS. setup->reaction workup Workup: - Quench the reaction. - Extract with an organic solvent. - Dry the organic layer. reaction->workup Reaction Complete purification Purification: - Remove solvent under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification characterization Characterization: - Obtain ¹H NMR, ¹³C NMR, and MS data. purification->characterization end Pure Michael Adduct characterization->end

Caption: A general experimental workflow for a Michael addition reaction.

Materials:

  • Amine (1.0 eq)

  • α,β-Unsaturated ester (1.0-1.2 eq)

  • Solvent (e.g., THF, Ethanol, or solvent-free)

  • Catalyst (if required, e.g., DBU, Imidazolium chloride)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine and the chosen solvent.

  • If using a catalyst, add it to the mixture at this stage.

  • Add the α,β-unsaturated ester to the reaction mixture.

  • Stir the reaction at the predetermined optimal temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated ammonium chloride solution or water).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure Michael adduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This technical support center provides a starting point for troubleshooting and optimizing your Michael addition reactions for pyridazinone synthesis. For more complex issues, a more detailed investigation of the reaction mechanism and kinetics may be necessary.

Technical Support Center: Scale-Up Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and industrially viable method for the synthesis of this compound is the condensation reaction between mucochloric acid and phenylhydrazine.[1] This reaction forms the pyridazinone ring system in a straightforward manner.

Q2: What are the key starting materials and reagents for this synthesis?

The primary raw materials are Mucochloric Acid and Phenylhydrazine.[1] Depending on the specific protocol, an acid catalyst such as sulfuric acid may be required.[1] Solvents like water or acetic acid are also commonly used.

Q3: What are the typical reaction conditions?

The reaction is often carried out by adding phenylhydrazine to a solution of mucochloric acid in a suitable solvent, such as dilute sulfuric acid.[1] The mixture is typically stirred at room temperature initially and then heated to reflux for a period of time to ensure the completion of the reaction.[1]

Q4: What are the main safety concerns associated with the synthesis of this compound?

Both starting materials and the final product have associated hazards. Phenylhydrazine is toxic and a suspected carcinogen. It is also known to be a skin sensitizer. Mucochloric acid is corrosive and can cause severe skin burns and eye damage. The final product, this compound, is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Q5: How is the product typically isolated and purified on a larger scale?

On a larger scale, the product often precipitates out of the reaction mixture upon cooling.[1] Isolation is then achieved by filtration. The crude product is typically washed with solvents such as acetic acid, a mixture of acetic acid and water, and finally water to remove unreacted starting materials and other impurities. The product is then dried under vacuum at a controlled temperature (e.g., 50-55°C). For higher purity, recrystallization from a suitable solvent may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature or time. - Loss of product during work-up and isolation. - Side reactions consuming starting materials.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Optimize the reaction temperature and time based on small-scale experiments before scaling up. - Ensure efficient precipitation and filtration. Minimize transfers of the product slurry. - Investigate potential side reactions (see below) and adjust reaction conditions to minimize them.
Product Purity Issues (e.g., discoloration, presence of impurities) - Incomplete removal of starting materials or byproducts. - Degradation of the product during reaction or work-up. - Formation of regioisomers or other side products.- Optimize the washing procedure for the crude product. Consider using a sequence of solvents with varying polarities. - Perform a recrystallization from a suitable solvent to improve purity and color. - Maintain strict temperature control throughout the reaction and work-up to prevent thermal degradation. - Analyze impurities by techniques like LC-MS to identify their structure and adjust reaction conditions to minimize their formation.
Poor Filtration Characteristics (e.g., fine particles, slow filtration) - Uncontrolled precipitation leading to small crystal size. - Presence of gummy or oily impurities.- Control the cooling rate during precipitation. A slower cooling profile often leads to larger, more easily filterable crystals. - Consider adding an anti-solvent to induce crystallization in a more controlled manner. - Ensure that the reaction has gone to completion to avoid the presence of unreacted, potentially oily starting materials.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions (solvent, temperature, cooling rate).- Develop a robust crystallization protocol and adhere to it strictly. - Characterize the desired crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). - Control factors that can influence polymorphism, such as the level of supersaturation and the presence of seed crystals.

Experimental Protocols

Synthesis of this compound (Adapted from a representative procedure)

Materials:

  • Mucochloric acid

  • Phenylhydrazine

  • Diluted Sulfuric Acid (e.g., 3M)

  • Acetic Acid

  • Deionized Water

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve mucochloric acid (1.0 equivalent) in diluted sulfuric acid.

  • With stirring, add phenylhydrazine (1.0 equivalent) to the solution at room temperature. An exotherm may be observed; control the addition rate to maintain the desired temperature.

  • After the addition is complete, continue to stir the mixture at room temperature for a specified period.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC).

  • Cool the reaction mixture to ambient temperature to allow the product to precipitate.

  • Filter the precipitated solid and wash the filter cake sequentially with acetic acid, a 1:2 mixture of acetic acid and water, and finally with deionized water until the washings are neutral.

  • Dry the product under vacuum at 50-55°C to a constant weight.

Quantitative Data Summary

ParameterValueReference
Typical Yield 70-85%[2]
Purity (by HPLC) >99%[2]
Melting Point 163-167 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation A Charge Mucochloric Acid and Sulfuric Acid to Reactor B Add Phenylhydrazine at Room Temperature A->B C Heat to Reflux (approx. 2 hours) B->C D Cool to Ambient Temperature C->D Reaction Completion E Filter Precipitate D->E F Wash with Acetic Acid, Acetic Acid/Water, and Water E->F G Dry under Vacuum at 50-55°C F->G H 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one G->H Final Product

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected purity_issue Purity Issue issue->purity_issue Impurities Detected filtration_problem Filtration Problem issue->filtration_problem Slow/Difficult Filtration check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion recrystallize Recrystallize Product purity_issue->recrystallize control_cooling Control Cooling Rate filtration_problem->control_cooling optimize_conditions Optimize Temp/Time check_completion->optimize_conditions Incomplete improve_workup Improve Work-up/ Isolation check_completion->improve_workup Complete end Problem Resolved optimize_conditions->end improve_workup->end recrystallize->end control_cooling->end

Caption: Troubleshooting decision tree for common scale-up synthesis issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving the reactivity of 4,5-dichloro-2-phenylpyridazin-3(2H)-one, with a particular focus on the influence of solvent choice.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during nucleophilic substitution reactions with this compound and related compounds.

Q1: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and how can I improve the outcome?

A1: Low yields are a common challenge in pyridazinone chemistry. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your this compound and the incoming nucleophile. Impurities can lead to undesirable side reactions. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of the reactants or products. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TTC) to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The solvent plays a crucial role in the reaction rate and yield. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often preferred as they can accelerate the reaction rate.[2][3] Consider screening a range of solvents to find the optimal conditions for your specific nucleophile.

  • Base Strength: If a base is used to deprotonate the nucleophile, its strength can influence the reaction outcome. A base that is too weak may not generate enough of the active nucleophile, while a very strong base could lead to side reactions with the pyridazinone ring.

Q2: I am getting a mixture of products. How can I improve the regioselectivity of the reaction?

A2: The regioselectivity of nucleophilic attack on dichloropyridazinones can be influenced by the solvent and the nature of the nucleophile. The two chlorine atoms at the C4 and C5 positions can both be displaced.

  • Solvent Effects: The polarity of the solvent can influence which position is preferentially attacked. In some cases, nonpolar solvents may favor substitution at one position, while polar solvents favor the other. A systematic screening of solvents with varying polarities is recommended to optimize regioselectivity. For a related compound, 2-cyano-4,5-dichloropyridazin-3(2H)-one, the choice of solvent was shown to affect the distribution of products.[4]

  • Nature of the Nucleophile: "Hard" and "soft" nucleophiles may exhibit different regioselectivities. Steric hindrance around the nucleophile and the pyridazinone ring can also direct the substitution to the less hindered position.

Q3: My reaction is proceeding very slowly. What can I do to increase the reaction rate?

A3: Slow reaction rates are often related to the choice of solvent and the nucleophilicity of the attacking species.

  • Switch to a Polar Aprotic Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to significantly increase the rate of SN2 and SNAr reactions.[2] They are effective at solvating the cation of a salt-based nucleophile, leaving the anion more "naked" and therefore more nucleophilic.[3] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[2]

  • Increase Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules and accelerate the reaction. However, be mindful of potential decomposition at higher temperatures.

  • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile.

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of Nucleophilic Substitution on 2-cyano-4,5-dichloropyridazin-3(2H)-one. [4]

EntryNucleophileSolvent (Polarity Index)Reaction Time (h)Product(s)Yield (%)
1PhenolToluene (2.4)243c41
2PhenolWater (10.2)13c94
3PhenolCyclohexane (0.2)63c (16%) and 4c (58%)74
4PhenolEthyl Acetate (4.4)54c86
5PhenolN,N-dimethylformamide (6.4)14c95
6PhenylamineTHF (4.0)54d34
7PhenylamineAcetonitrile (5.8)34d61
8PhenylamineEthyl Acetate (4.4)304d72

Note: '3c' and '4c' represent different substitution products. This table is adapted from data on a related compound and should be used as a general guide.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., amine, phenol, thiol)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Base (if required, e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) supplies

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the nucleophile (1-1.2 equivalents). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation (like a phenol or thiol), add a suitable base (1.2-1.5 equivalents).

  • Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridazinone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Pyridazinone in Anhydrous Solvent add_nuc Add Nucleophile (& Base if needed) start->add_nuc react Stir at Desired Temperature add_nuc->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify product Final Product purify->product

Caption: Experimental workflow for nucleophilic substitution.

solvent_effects cluster_solvents Solvent Types cluster_effects Effects on Nucleophile (Nu⁻) cluster_outcome Reaction Outcome protic Polar Protic (e.g., H2O, EtOH, MeOH) solvation_p Strong Solvation (Hydrogen Bonding) protic->solvation_p aprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) solvation_a Weak Solvation aprotic->solvation_a slow_rate Decreased Nucleophilicity & Slower Reaction Rate solvation_p->slow_rate fast_rate Increased Nucleophilicity & Faster Reaction Rate solvation_a->fast_rate

Caption: Influence of solvent type on nucleophilicity and reaction rate.

References

Validation & Comparative

A Comparative Analysis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one and Other Pyridazinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal properties of 4,5-dichloro-2-phenylpyridazin-3(2H)-one against other pyridazinone herbicides. The information is compiled from publicly available scientific literature and patent documents, offering insights into their mechanism of action, chemical properties, and potential applications in agriculture.

Introduction to Pyridazinone Herbicides

Pyridazinone derivatives are a well-established class of herbicides valued for their efficacy in controlling a wide range of weeds. Their primary mode of action involves the inhibition of essential physiological processes in plants, most notably photosynthesis. This guide focuses on this compound and provides a comparative context with other notable pyridazinone herbicides.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these herbicides is crucial for their formulation and application. The table below summarizes key properties of this compound and the well-characterized pyridazinone herbicide, Chloridazon.

PropertyThis compoundChloridazon (Pyrazon)
CAS Number 1698-53-91698-60-8
Molecular Formula C₁₀H₆Cl₂N₂OC₁₀H₈ClN₃O
Molecular Weight 241.07 g/mol 221.64 g/mol
IUPAC Name 4,5-dichloro-2-phenylpyridazin-3-one5-amino-4-chloro-2-phenylpyridazin-3-one
Synonyms 2-Phenyl-4,5-dichloro-3-pyridazinone5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one, Pyrazon
Physical Appearance White to orange to green powder/crystalWhite, gray or brown crystalline powder
Melting Point 163 - 167 °C206 - 210 °C

Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal effect of many pyridazinone herbicides lies in their ability to inhibit Photosystem II (PSII) in the chloroplasts of plants. This crucial protein complex is responsible for the light-dependent reactions of photosynthesis.

By binding to the D1 protein within the PSII complex, these herbicides block the electron transport chain. This disruption leads to a cascade of events:

  • Inhibition of ATP and NADPH production: The blockage of electron flow prevents the synthesis of ATP and NADPH, which are essential energy carriers for carbon fixation.

  • Generation of Reactive Oxygen Species (ROS): The excess energy from sunlight that cannot be used for photosynthesis leads to the formation of highly reactive molecules like singlet oxygen and hydroxyl radicals.

  • Cellular Damage: These ROS cause rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

G Light Light Energy P680 P680 Light->P680 H2O H₂O O2 O₂ H2O->O2 H_plus H⁺ H2O->H_plus H2O->P680 e⁻ donation ROS Reactive Oxygen Species (ROS) Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Induces Herbicide Pyridazinone Herbicide (e.g., this compound) QB QB Herbicide->QB Binds and Blocks Electron Transfer Pheo Pheo P680->Pheo e⁻ QA QA Pheo->QA e⁻ QA->QB e⁻ QB->ROS Energy Accumulation Leads to Formation of PQ_pool PQ_pool QB->PQ_pool e⁻

Herbicidal Activity and Efficacy

While specific comparative experimental data for this compound is limited in the available literature, its classification as a herbicide in patent literature suggests its efficacy in controlling unwanted plant growth. For comparison, the herbicidal activity of Chloridazon is well-documented. It is known to be a selective herbicide used for controlling annual broad-leaved weeds, particularly in beet cultivation. It is absorbed through the roots and translocated to other parts of the plant, where it inhibits photosynthesis.

The herbicidal efficacy of pyridazinone derivatives is influenced by the substituents on the pyridazinone ring and the phenyl group. Structure-activity relationship (SAR) studies on similar compounds indicate that the nature and position of these substituents can significantly impact the herbicidal activity.

Experimental Protocols for Herbicide Efficacy Testing

To evaluate the herbicidal efficacy of compounds like this compound, standardized experimental protocols are employed. The following outlines a general workflow for such studies.

G start Start: Herbicide Efficacy Trial seed_prep Seed Germination and Seedling Growth (Target Weed Species & Crop Species) start->seed_prep treatment_prep Preparation of Herbicide Formulations (Different Concentrations) start->treatment_prep application Herbicide Application (Pre- or Post-emergence) seed_prep->application treatment_prep->application incubation Incubation under Controlled Environmental Conditions (Greenhouse/Growth Chamber) application->incubation data_collection Data Collection (e.g., Visual Injury, Biomass, Chlorophyll Content) incubation->data_collection analysis Statistical Analysis (e.g., ANOVA, Dose-Response Curves) data_collection->analysis end End: Determination of Herbicidal Efficacy (e.g., GR₅₀, ED₅₀) analysis->end

Detailed Methodologies:

A typical greenhouse bioassay to determine the herbicidal activity of a compound would involve the following steps:

  • Plant Material: Seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species are sown in pots containing a suitable growth medium.

  • Growth Conditions: The pots are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform plant growth.

  • Herbicide Application:

    • Pre-emergence: The herbicide is applied to the soil surface immediately after sowing.

    • Post-emergence: The herbicide is applied to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Groups: A range of herbicide concentrations are applied to different sets of plants to determine the dose-response relationship. A control group treated with a blank formulation (without the herbicide) is also included.

  • Data Collection: After a specific period (e.g., 14-21 days after treatment), the herbicidal effect is assessed by measuring various parameters, including:

    • Visual Injury Rating: A scale (e.g., 0-100%) is used to visually assess the extent of plant damage (e.g., chlorosis, necrosis, stunting).

    • Plant Biomass: The fresh or dry weight of the above-ground plant parts is measured.

    • Chlorophyll Content: The chlorophyll content of the leaves is determined spectrophotometrically.

  • Statistical Analysis: The collected data is statistically analyzed to determine the significance of the herbicidal effects. Dose-response curves are often generated to calculate values such as the GR₅₀ (the concentration of herbicide that causes a 50% reduction in plant growth).

Conclusion

This compound belongs to the pyridazinone class of herbicides, which are known to act primarily as inhibitors of Photosystem II. While direct comparative data on its herbicidal efficacy is not extensively available in the public domain, its structural characteristics suggest a mode of action consistent with other well-studied pyridazinone herbicides like Chloridazon. Further experimental studies are required to fully elucidate its herbicidal spectrum, potency, and crop selectivity in comparison to other compounds in its class. The experimental protocols outlined in this guide provide a framework for conducting such evaluations.

Pyridazinone Derivatives as Cyclooxygenase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, supported by experimental data. The unique structural features of the pyridazinone scaffold have made it a promising area of research for developing potent and selective anti-inflammatory agents.

The inhibition of cyclooxygenase (COX) enzymes is a cornerstone of anti-inflammatory therapy. COX enzymes exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal lining, COX-2 is inducible and its expression is upregulated during inflammation, making it a key target for anti-inflammatory drugs.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[4][5] However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects.[1] This has driven the development of selective COX-2 inhibitors, which offer a better safety profile.[2][6] The pyridazine nucleus has emerged as a promising scaffold for designing potent and selective COX-2 inhibitors.[2][6][7]

Comparative Inhibitory Activity of Pyridazinone Derivatives

Recent studies have focused on the synthesis and evaluation of various pyridazinone derivatives, demonstrating their potential as highly effective and selective COX-2 inhibitors. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value indicates greater selectivity for COX-2.

Several series of pyridazinone derivatives have shown promising results, with some compounds exhibiting greater potency and selectivity than the widely used NSAID, celecoxib. For instance, certain 2,6-disubstituted pyridazinone derivatives have demonstrated IC50 values for COX-2 in the nanomolar range, significantly lower than that of celecoxib.[7] Another study highlighted pyridazinone derivatives with a 4-fluorophenyl moiety at one position and a 2-methoxyphenyl moiety at another, which improved COX-2 selectivity compared to reference drugs.[7] The following table summarizes the in vitro inhibitory data for selected pyridazinone derivatives from recent literature, comparing them with standard reference drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyridazinone Derivatives
Compound 5a-0.7716.70[2]
Compound 5f-1.8913.38[2]
Compound 3g--11.51[2]
Compound 2d-0.0155624[3]
Compound 2f--38[3]
Compound 3c--35[3]
Compound 3d--24[3]
Compound 23g-0.0438411.51[7]
Compound 62a-0.01745-[7]
Compound 62b-0.01740-[7]
Compound 63a-0.01676-[7]
Compound 64a-0.01715-[7]
Compound 9a-0.01550-[8]
Compound 9b-0.01750-[8]
Compound 12-0.01710-[8]
Compound 16b-0.01690-[8]
Compound 17-0.01770-[8]
Compound 4c-0.26-[9]
Compound 6b-0.186.33[9]
Reference Drugs
Celecoxib-0.3537.03[2]
Celecoxib-0.0735311.87[7]
Celecoxib-0.01779-[8]
Indomethacin--0.50[2]
Meloxicam---[4]

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

The evaluation of pyridazinone derivatives as COX inhibitors involves a series of well-established in vitro and in vivo experiments.

In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of test compounds is the Cayman's COX Colorimetric Inhibitor Screening Assay.[4][10]

Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase activity produces Prostaglandin G2 (PGG2), and the peroxidase component of the enzyme reduces PGG2 to Prostaglandin H2 (PGH2). In this assay, the peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • A 100 µM solution of the test compound is prepared.

  • The test compound is incubated with the COX-1 or COX-2 enzyme at room temperature for a short period (e.g., 2 minutes).[4][10]

  • Arachidonic acid, the substrate for the cyclooxygenase reaction, is added to initiate the reaction.

  • The peroxidase activity is then measured using a microplate reader at a wavelength of 590 nm.[4][10]

  • The IC50 values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used animal model to assess the in vivo anti-inflammatory activity of new compounds.[1][3]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Procedure:

  • Animals are divided into control and treatment groups.

  • The test compound or a reference drug (e.g., indomethacin, celecoxib) is administered orally to the treatment groups. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), carrageenan is injected into the hind paw of the rats.

  • The paw volume is measured at different time intervals (e.g., every hour for 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: COX Signaling Pathway and the inhibitory action of Pyridazinone Derivatives.

Experimental_Workflow Start Start: Synthesis of Pyridazinone Derivatives In_Vitro In Vitro Screening (COX Inhibition Assay) Start->In_Vitro Determine_IC50 Determine IC50 values for COX-1 and COX-2 In_Vitro->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI In_Vivo In Vivo Testing (Carrageenan-induced paw edema) Calculate_SI->In_Vivo Assess_Toxicity Assess Ulcerogenic Effects & Gastric Safety In_Vivo->Assess_Toxicity Lead_Optimization Lead Compound Optimization Assess_Toxicity->Lead_Optimization End End: Identification of Potent & Safe Inhibitor Lead_Optimization->End

References

Unveiling the Antifungal Potential of 4,5-dichloro-2-phenylpyridazin-3(2H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in the agrochemical and pharmaceutical sectors now have access to a detailed comparative guide on the fungicidal efficacy of 4,5-dichloro-2-phenylpyridazin-3(2H)-one. This guide provides an objective analysis of the compound's performance, drawing comparisons with established commercial fungicides where data allows, and is supported by a review of available experimental data and methodologies.

The pyridazinone derivative, this compound, has been recognized for its potent herbicidal and fungicidal properties, making it a compound of significant interest for the development of new crop protection agents. Its unique chemical structure offers potential for effective and sustainable pest management. While direct comparative studies with commercial fungicides are limited in publicly available literature, this guide synthesizes existing data on pyridazinone derivatives and outlines standard experimental protocols to facilitate future comparative research.

Efficacy of Pyridazinone Derivatives: A Look at the Landscape

Research into pyridazinone-based compounds has demonstrated a broad spectrum of antimicrobial activity. While specific data for this compound is not extensively detailed in comparative studies, the general class of pyridazinones has shown promising results against various fungal pathogens.

For instance, studies on other pyridazinone derivatives have reported significant in vitro activity against fungi such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. This suggests the potential for this compound to be effective against a range of plant pathogenic fungi.

To provide a framework for comparison, the following table includes hypothetical data for this compound alongside reported efficacy data for commercial fungicides against common plant pathogens. It is crucial to note that this data is illustrative and not from direct head-to-head studies.

Compound/FungicideTarget FungusEfficacy Metric (EC50/MIC in µg/mL)
This compound Botrytis cinereaData Not Available
Fusarium oxysporumData Not Available
Azoxystrobin Fusarium oxysporum35.089 (EC50)
Boscalid Botrytis cinereaResistance observed; efficacy variable
Iprodione Botrytis cinerea0.1 - 1.42 (EC50)
Pyrimethanil Botrytis cinerea0.03 - 75 (EC50)
Tebuconazole Botrytis cinerea0.03 - 1 (EC50)

EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration. Data for commercial fungicides is sourced from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols for Efficacy Evaluation

To ensure standardized and comparable results in future studies, this guide outlines established experimental protocols for assessing the antifungal activity of compounds like this compound.

In Vitro Antifungal Susceptibility Testing

A common method for determining the intrinsic activity of a fungicide is through in vitro susceptibility testing. The broth microdilution method is a widely accepted protocol.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound required to inhibit the visible growth of a specific fungus.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth to create a range of concentrations.

  • Incubation: The fungal inoculum is added to each well of a microtiter plate containing the different compound concentrations. The plates are then incubated under controlled conditions (temperature and humidity) for a specific period.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible fungal growth is observed.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate under Controlled Conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E signaling_pathway cluster_membrane Fungal Cell Membrane cluster_respiration Mitochondrion Ergosterol Ergosterol Biosynthesis CellDeath Fungal Cell Death Ergosterol->CellDeath Membrane Disruption Respiration Mitochondrial Respiration Respiration->CellDeath Energy Depletion Fungicide Fungicide Fungicide->Inhibition1 Target Site 1 Fungicide->Inhibition2 Target Site 2

A Comparative Guide to the In Vivo Anti-Inflammatory Activity of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Among the myriad of heterocyclic compounds, pyridazinone derivatives have emerged as a promising scaffold, demonstrating significant anti-inflammatory potential in various in vivo models. This guide provides an objective comparison of the in vivo anti-inflammatory activity of select pyridazinone compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols.

Performance Comparison of Pyridazinone Derivatives

The in vivo anti-inflammatory efficacy of pyridazinone compounds is often evaluated using the carrageenan-induced paw edema model in rats, a well-established acute inflammation model. In this assay, the reduction in paw swelling (edema) following treatment is a key indicator of anti-inflammatory activity.

Several studies have demonstrated that certain pyridazinone derivatives exhibit anti-inflammatory activity comparable or even superior to the conventional NSAID, indomethacin. For instance, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have shown a significant, dose-dependent reduction in paw edema.[1] Notably, some of these compounds displayed a more favorable benefit-risk profile than indomethacin.[2]

Below is a summary of the anti-inflammatory effects of representative pyridazinone compounds compared to indomethacin in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of Paw EdemaReference
Pyridazinone Derivative 10b 103 h57.5%[1]
203 h57.5%[1]
Pyridazinone Derivative 13b 103 h62.3%[1]
203 h62.3%[1]
Indomethacin 103 h71.2%[1]

In addition to measuring paw edema, the anti-inflammatory activity of these compounds is further validated by assessing their impact on key inflammatory mediators in the paw tissue.

CompoundDose (mg/kg)Effect on PGE2 LevelsEffect on TNF-α LevelsEffect on MPO LevelsReference
Pyridazinone Derivative 10b 10, 20Counteracted increaseCounteracted increaseNo significant effect[2]
Pyridazinone Derivative 13b 5, 10, 20Counteracted increaseCounteracted increaseCounteracted increase[2][3]
Indomethacin 10Counteracted increaseNo significant effectNo significant effect[2]

MPO (Myeloperoxidase) is an enzyme indicative of neutrophil infiltration.

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Workflow of Carrageenan-Induced Paw Edema Model

G cluster_0 Pre-treatment Phase cluster_1 Induction of Inflammation cluster_2 Measurement Phase cluster_3 Data Analysis A Acclimatization of Rats B Fasting (overnight) A->B C Administration of Test Compound/Vehicle/Reference Drug B->C D Subplantar Injection of Carrageenan C->D E Measure Paw Volume at 0h D->E F Measure Paw Volume at 1, 2, 3, 6h post-carrageenan E->F G Calculate % Inhibition of Edema F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats weighing 180-190 g are typically used.[4] The animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: The rats are randomly divided into several groups: a control group, a carrageenan group, a reference drug group (e.g., indomethacin 10 mg/kg), and test compound groups at various doses.

  • Dosing: The test compounds, reference drug, or vehicle (the solvent used to dissolve the compounds) are administered to the respective groups, usually orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at specified intervals, typically 1, 2, 3, and 6 hours after the injection.[1]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Measurement of Inflammatory Mediators

Following the assessment of paw edema, paw tissue can be collected for the quantification of key inflammatory markers.

Protocol:

  • Tissue Collection: At the end of the experiment (e.g., 6 hours post-carrageenan), the rats are euthanized, and the inflamed paw tissue is excised.

  • Homogenization: The tissue is homogenized in a suitable buffer.

  • Quantification: The levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and myeloperoxidase (MPO) in the tissue homogenates are determined using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of pyridazinone compounds are mediated through various signaling pathways. A significant number of these derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[5][6] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

COX-2 Inhibition Pathway

G Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Arachidonic Acid Arachidonic Acid Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) COX-2 Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pyridazinone Compounds Pyridazinone Compounds Pyridazinone Compounds->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazinone compounds.

Other pyridazinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4).[9][10] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a molecule that plays a role in suppressing the production of pro-inflammatory cytokines. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the inflammatory response.

Furthermore, some pyridazinone-like compounds have been identified to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB).[11][12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By blocking NF-κB activation, these compounds can effectively suppress the inflammatory cascade.[13]

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation Pyridazinone Compounds Pyridazinone Compounds Pyridazinone Compounds->NF-κB Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

References

The Pivotal Role of the Phenyl Group in Pyridazinone Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking to optimize molecular structures to enhance therapeutic efficacy. Among the myriad of heterocyclic compounds, 2-phenylpyridazin-3(2H)-one derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to illuminate the path for future drug design and development.

The core structure, featuring a pyridazinone ring attached to a phenyl group at the N2 position, serves as a privileged scaffold. Modifications to this basic framework have led to the discovery of potent analgesic, anti-inflammatory, anticonvulsant, and anticancer agents. Understanding the intricate relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. This guide synthesizes key findings from various studies to provide a clear overview of the SAR of these promising derivatives.

Comparative Analysis of Biological Activities

The biological potency of 2-phenylpyridazin-3(2H)-one derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the pyridazinone core. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy in different therapeutic areas.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-phenylpyridazin-3(2H)-one have shown significant promise as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties, often with reduced ulcerogenic side effects compared to traditional NSAIDs. The primary mechanism for their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Compound/DerivativeAnalgesic Activity (Writhing Test) % Inhibition or ED50Anti-inflammatory Activity (Carrageenan-induced Paw Edema) % InhibitionReference
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazonesMore potent than aspirin and indomethacinComparable to indomethacin
2-substituted 4,5-dihalo-3(2H)-pyridazinonesGood analgesic activity-
3-O-substituted benzyl pyridazinones-Potent anti-inflammatory activity

Structure-Activity Relationship Highlights:

  • The presence of an acetamide side chain linked to the nitrogen at position 2 of the pyridazinone ring appears to enhance analgesic and anti-inflammatory actions.

  • Halogen substitutions at the 4 and 5 positions of the pyridazinone ring contribute to good analgesic activity with potentially fewer ulcerogenic side effects.

Anticonvulsant Activity

Several 2-phenylpyridazin-3(2H)-one derivatives have been investigated for their potential in managing epilepsy. Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.

Compound/DerivativeAnticonvulsant Activity (MES Test) ED50 (mg/kg)Neurotoxicity (Rotarod Test) TD50 (mg/kg)Protective Index (TD50/ED50)Reference
1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione44.7> 300> 6.7
1-[2-hydroxy-3-piperazin1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione72> 300> 4.1
1-[2-hydroxy-3-imidazol-1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione79> 300> 3.8

Structure-Activity Relationship Highlights:

  • The introduction of a substituted propyl chain at the N1 position of the pyridazine-3,6-dione core has been shown to be a successful strategy for developing potent anticonvulsant agents.

  • The presence of amino, piperazinyl, and imidazolyl moieties on this side chain influences the anticonvulsant potency.

Anticancer Activity

The anticancer potential of 2-phenylpyridazin-3(2H)-one derivatives is a rapidly growing area of research. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Compound/DerivativeTarget Cell Line(s)IC50 (µM)Reference
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamide (4e)MCF-79
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamide (4f)SK-MEL-287.8
Pyridazin-3(2H)-one with a quinoline moiety (Compound 43)PANC-1, PACA-22.9, 2.2
Diarylurea pyridazinone derivative (17a)-VEGFR-2 Inhibition

Structure-Activity Relationship Highlights:

  • The presence of electron-donating groups like methoxy (OMe) and chloro (Cl) on the phenyl ring can enhance anticancer activity against specific cell lines like MCF-7.

  • Hybrid molecules incorporating a quinoline moiety have demonstrated potent activity against pancreatic cancer cell lines.

  • Diarylurea-based pyridazinone derivatives show promise as VEGFR-2 inhibitors, a key target in angiogenesis and cancer progression.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses the efficacy of peripherally acting analgesics.

  • Animals: Male Swiss albino mice (20-30 g) are used. Animals are fasted for 12-18 hours before the experiment with free access to water.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).

  • Drug Administration: The test compounds, vehicle (e.g., 0.5% carboxymethylcellulose), or a standard drug (e.g., Diclofenac sodium at 10 mg/kg) are administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid in distilled water is injected intraperitoneally (10 ml/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in a transparent observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a standard and reproducible model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: Test compounds, vehicle, or a standard drug (e.g., indomethacin at 5 mg/kg) are administered intraperitoneally 30 minutes before the carrageenan injection.

  • Induction of Edema: A 1% suspension of carrageenan in saline (100 µl) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is determined for each group relative to the control group.

Visualizing the Science: Pathways and Processes

To further elucidate the context of this research, the following diagrams, created using the DOT language, visualize a general synthesis workflow, a typical in vivo experimental process, and a key signaling pathway targeted by these compounds.

G General Synthesis of 2-Phenylpyridazin-3(2H)-one Derivatives cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization Aroylpropionic Acid Aroylpropionic Acid Cyclization Cyclization Aroylpropionic Acid->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization 2-Phenyl-4,5-dihydropyridazin-3(2H)-one 2-Phenyl-4,5-dihydropyridazin-3(2H)-one Cyclization->2-Phenyl-4,5-dihydropyridazin-3(2H)-one Substitution/Reaction Substitution/Reaction 2-Phenyl-4,5-dihydropyridazin-3(2H)-one->Substitution/Reaction Final Derivatives Final Derivatives Substitution/Reaction->Final Derivatives

Caption: General synthetic route for 2-phenylpyridazin-3(2H)-one derivatives.

G Experimental Workflow for In Vivo Anti-inflammatory Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Data Analysis Data Analysis Measurement of Edema->Data Analysis Results Results Data Analysis->Results

Caption: Workflow for the carrageenan-induced paw edema model.

G Simplified VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Pyridazinone Inhibitor Inhibitor->VEGFR2 Blocks Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities. The compound 4,5-dichloro-2-phenylpyridazin-3(2H)-one, while recognized for its herbicidal properties, also holds potential as a lead structure for pharmaceutical development, with reports suggesting possible anti-inflammatory and analgesic effects for the broader class of pyridazinones.[1] Understanding the cross-reactivity profile of this molecule is paramount for any therapeutic application, as off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.

This guide provides a comparative overview of the hypothetical cross-reactivity profile of this compound against a panel of common off-target proteins. Due to the limited publicly available screening data for this specific compound, this analysis presents a representative profile based on the known activities of structurally related pyridazinone derivatives and common safety pharmacology panels.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity of this compound and two common reference compounds, a non-steroidal anti-inflammatory drug (NSAID) and a multi-kinase inhibitor, against a panel of selected kinases, G-protein coupled receptors (GPCRs), and enzymes. This representative data is presented to illustrate a potential cross-reactivity landscape.

Target Target Class This compound (IC50/Ki in µM) Reference Compound A (Indomethacin - IC50 in µM) Reference Compound B (Sorafenib - IC50 in µM)
Cyclooxygenase-1 (COX-1)Enzyme> 1000.015> 100
Cyclooxygenase-2 (COX-2)Enzyme250.27> 100
VEGFR2Kinase15> 1000.09
PDGFRβKinase30> 1000.05
B-RafKinase> 50> 1000.02
c-KitKinase45> 1000.06
Adenosine A1 ReceptorGPCR> 100> 100> 100
Dopamine D2 ReceptorGPCR> 100> 100> 100
Histamine H1 ReceptorGPCR> 100> 100> 100
Muscarinic M1 ReceptorGPCR> 100> 100> 100
Phosphodiesterase 3 (PDE3)Enzyme> 50> 100> 100

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Reference compound data is sourced from publicly available databases.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in determining the cross-reactivity profile of a compound.

Enzymatic Assay: Cyclooxygenase (COX) Inhibition

The inhibitory activity against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay kit. The principle involves the measurement of prostaglandin F2α (PGF2α) produced from arachidonic acid by the respective COX isoenzyme.

  • Reagents : COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme, reaction buffer, and the test compound.

  • Procedure :

    • The test compound is pre-incubated with the COX enzyme in the reaction buffer containing heme for a specified period (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is incubated for a defined time (e.g., 10 minutes) at 37°C.

    • The reaction is stopped, and the amount of PGF2α produced is quantified using a specific enzyme immunoassay (EIA).

  • Data Analysis : The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Kinase Inhibition Assay: VEGFR2 Kinase Assay

A common method for assessing kinase inhibition is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

  • Reagents : Recombinant human VEGFR2 kinase, poly(Glu, Tyr) 4:1 as a substrate, [γ-³³P]ATP, kinase buffer, and the test compound.

  • Procedure :

    • The test compound is incubated with the kinase enzyme in the kinase buffer.

    • The reaction is initiated by the addition of a mixture of the substrate and [γ-³³P]ATP.

    • The reaction mixture is incubated for a specific time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on a filter membrane.

    • Unincorporated [γ-³³P]ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis : The IC50 value is determined from the dose-response curve.

GPCR Binding Assay: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific GPCR.

  • Reagents : Cell membranes expressing the target GPCR, a specific radioligand (e.g., [³H]-dopamine for the D2 receptor), binding buffer, and the test compound.

  • Procedure :

    • The test compound at various concentrations is incubated with the cell membranes and the radioligand in the binding buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The filter is washed to remove non-specifically bound radioligand.

    • The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Potential Mechanisms and Workflows

To better understand the potential interactions and the experimental processes involved, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) PLC PLC RTK->PLC Ras Ras RTK->Ras GPCR G-Protein Coupled Receptor (e.g., Adenosine A1) AC Adenylyl Cyclase GPCR->AC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC COX COX-1/2 Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Raf Raf (B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PDE PDE3 PDE->cAMP Ligand_Kinase Growth Factor Ligand_Kinase->RTK Ligand_GPCR Agonist Ligand_GPCR->GPCR 45DCPP 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one 45DCPP->RTK Potential Inhibition 45DCPP->COX Potential Inhibition 45DCPP->Raf Potential Inhibition

Caption: Potential signaling pathways modulated by pyridazinone derivatives.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation of Compound, Target, and Reagents Compound->Incubation Target_Prep Target Preparation (Enzyme, Receptor Membranes) Target_Prep->Incubation Reagents Assay Reagents (Substrate, Radioligand, Buffers) Reagents->Incubation Detection Signal Detection (Radioactivity, Fluorescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Dose_Response Dose-Response Curve Generation Data_Processing->Dose_Response IC50_Ki IC50/Ki Determination Dose_Response->IC50_Ki

Caption: General workflow for in vitro cross-reactivity screening.

Conclusion

The presented hypothetical cross-reactivity profile for this compound suggests potential interactions with certain kinases and modest activity against COX-2, while showing minimal interaction with the selected GPCRs. This profile, if experimentally validated, would indicate a degree of selectivity that could be explored for therapeutic development. However, it is crucial to emphasize that this is a representative profile. Comprehensive in vitro safety screening against a broad panel of targets is an indispensable step in the preclinical development of any new chemical entity. The experimental protocols and workflows provided herein offer a foundational understanding of how such a critical assessment is performed. Further empirical studies are required to definitively establish the cross-reactivity and therapeutic potential of this compound.

References

A Comparative Toxicological Profile of 4,5-dichloro-2-phenylpyridazin-3(2H)-one and Other Selected Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the herbicide 4,5-dichloro-2-phenylpyridazin-3(2H)-one against other commonly used herbicides with varying modes of action. The information is compiled from publicly available safety data sheets and toxicological databases to facilitate an objective assessment of its relative acute toxicity.

Acute Oral Toxicity Comparison

The acute oral toxicity of a substance is a primary indicator of its potential hazard. This is commonly expressed as the LD50 (Lethal Dose, 50%), which is the dose of a substance required to cause mortality in 50% of a test population, typically rats, when administered orally. A lower LD50 value indicates higher acute toxicity.

The following table summarizes the acute oral LD50 values for this compound and a selection of other herbicides.

HerbicideChemical ClassAcute Oral LD50 (Rat, mg/kg)Toxicity Classification (Oral)
This compound Pyridazinone300 - 2000 (GHS Category 4)[1]Harmful if swallowed
ChloridazonPyridazinone3600[2]Slightly toxic
NorflurazonPyridazinone>8000 to 9300[3][4]Practically non-toxic
DiuronPhenylurea3400[5][6]Slightly toxic
AtrazineTriazine1870 - 3090[7]Slightly to moderately toxic
GlyphosateGlycine derivative5600[8]Slightly toxic

Experimental Protocols for Acute Oral Toxicity (LD50) Determination

The LD50 values presented are typically determined using standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines for acute oral toxicity testing are OECD Test Guideline 423 (Acute Toxic Class Method) and OECD Test Guideline 425 (Up-and-Down Procedure).

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure that uses a small number of animals (typically three per step) of a single sex (usually females). The test substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality in the animals dosed at one step determines the dose for the next step. The objective is to classify the substance into a specific toxicity class based on the observed mortality at different dose levels, rather than determining a precise LD50 value.

Key aspects of the protocol:

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled diet and unlimited access to drinking water.

  • Dose Administration: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

OECD Test Guideline 425: Up-and-Down Procedure

This method is also a sequential test that allows for the estimation of an LD50 with a confidence interval, using a minimal number of animals. Animals are dosed one at a time, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

Key aspects of the protocol:

  • Test Animals and Housing: Similar to OECD 423.

  • Dose Administration: A single animal is dosed with the test substance. The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased by a specific factor. If the animal dies, the dose is decreased.

  • Observation Period: Animals are observed for 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method after a series of dose reversals have occurred.

Mechanism of Action: Inhibition of Photosystem II

Pyridazinone herbicides, including this compound, primarily act by inhibiting photosynthesis in susceptible plants. They specifically target Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

These herbicides bind to the D1 protein within the PSII complex, at or near the binding site for plastoquinone (QB). This binding blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis and necrosis in the plant.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_herbicide Herbicidal Action PSII Photosystem II (PSII) D1 D1 Protein (QB binding site) PQ Plastoquinone Pool D1->PQ Electron Flow ROS Reactive Oxygen Species (ROS) Production D1->ROS Leads to Herbicide Pyridazinone Herbicide (e.g., this compound) Herbicide->D1 Binds and Blocks Light Light Energy Light->PSII Excites Damage Lipid Peroxidation & Membrane Damage ROS->Damage Causes Death Cell Death (Chlorosis & Necrosis) Damage->Death Results in

Caption: Mechanism of Photosystem II inhibition by pyridazinone herbicides.

Experimental Workflow for Acute Oral Toxicity Assessment

The following diagram outlines a typical workflow for assessing the acute oral toxicity of a chemical substance according to OECD guidelines.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Dosing & Observation cluster_analysis Phase 3: Data Analysis & Reporting Info Gather Information on Test Substance Protocol Select Appropriate OECD Guideline (e.g., TG 423 or TG 425) Info->Protocol Animals Acclimate Test Animals (Rats) Protocol->Animals Fasting Fast Animals Overnight Animals->Fasting Dosing Administer Single Oral Dose (Gavage) Fasting->Dosing Observation Observe for Clinical Signs of Toxicity and Mortality (14 days) Dosing->Observation Weighing Record Body Weights Weekly Observation->Weighing Necropsy Perform Gross Necropsy Observation->Necropsy Weighing->Observation Analysis Analyze Data to Determine LD50 or Toxicity Class Necropsy->Analysis Report Prepare Final Study Report Analysis->Report

Caption: Generalized workflow for an acute oral toxicity study.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridazinone-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of several pyridazinone-based compounds across different therapeutic areas, including oncology and cardiovascular diseases. The information presented herein is compiled from recent studies to facilitate the evaluation of these promising drug candidates. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to ensure reproducibility and critical assessment.

Pyridazinone-Based Drugs in Oncology

Pyridazinone derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. This section focuses on two prominent examples: PDE4 inhibitors in osteosarcoma and VEGFR-2 inhibitors in other solid tumors.

Anti-Osteosarcoma Activity of PDE4 Inhibitors

Novel pyridazinone derivatives targeting phosphodiesterase 4 (PDE4) have shown promise in limiting osteosarcoma cell growth.[1] These compounds have been evaluated for their cytotoxic, pro-apoptotic, anti-proliferative, and anti-migratory effects in vitro, with subsequent validation of their tumor growth-limiting capabilities in vivo.[1]

CompoundCell LineIn Vitro AssayIC50 (µM)In Vivo ModelTumor Growth InhibitionReference
4aa Saos-2Mitochondrial Activity20.3 ± 2.5Murine Orthotopic OsteosarcomaNot specified[1]
MNNG/HOSMitochondrial Activity30.5 ± 3.1Murine Orthotopic OsteosarcomaDecreased tumor development[1]
4ba Saos-2Mitochondrial Activity18.9 ± 1.9Murine Orthotopic OsteosarcomaDecreased tumor development[1]
MNNG/HOSMitochondrial Activity25.1 ± 2.8Murine Orthotopic OsteosarcomaNot specified[1]

In Vitro: Mitochondrial Activity Assay (MTT Assay)

  • Human osteosarcoma cell lines (Saos-2, MNNG/HOS) are seeded in 96-well plates.

  • After 24 hours, cells are treated with varying concentrations of the pyridazinone compounds (e.g., 4aa, 4ba) or vehicle control (DMSO).

  • Following a 72-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • After 4 hours of incubation, the formazan crystals are dissolved in a solubilization solution.

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

  • IC50 values are calculated from the dose-response curves.

In Vivo: Murine Orthotopic Osteosarcoma Model

  • Murine osteosarcoma cells (e.g., MOS-J) are injected into the tibia of immunodeficient mice.[1]

  • Tumor growth is monitored regularly.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • The pyridazinone compounds (e.g., 4ba at 10 mg/kg and 50 mg/kg) or vehicle are administered intraperitoneally twice a week for a specified duration (e.g., 4 weeks).[2]

  • Tumor volume is measured throughout the study.

  • At the end of the study, tumors are excised, and tissues are collected for histological analysis.[2]

The anti-cancer effects of these pyridazinone derivatives are attributed to their inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can, in turn, activate protein kinase A (PKA), which can phosphorylate various downstream targets to induce cell cycle arrest and apoptosis.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Pyridazinone Drug Pyridazinone Drug PDE4 PDE4 Pyridazinone Drug->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Cell Cycle Arrest Cell Cycle Arrest PKA->Cell Cycle Arrest Apoptosis Apoptosis PKA->Apoptosis

PDE4 Inhibition Signaling Pathway.

Osteosarcoma_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Osteosarcoma Cell Lines (Saos-2, MNNG/HOS) Treatment_IV Treat with Pyridazinone Compounds (4aa, 4ba) Cell_Culture->Treatment_IV Assays Cytotoxicity (MTT) Apoptosis (Annexin V) Proliferation (EdU) Migration (Scratch Assay) Treatment_IV->Assays Data_Analysis_IV Determine IC50 values Assays->Data_Analysis_IV Model Murine Orthotopic Osteosarcoma Model Data_Analysis_IV->Model Treatment_IVO Administer Pyridazinone Compounds Model->Treatment_IVO Monitoring Monitor Tumor Growth Treatment_IVO->Monitoring Endpoint Histological Analysis Monitoring->Endpoint Data_Analysis_IVO Assess Tumor Growth Inhibition Monitoring->Data_Analysis_IVO

Experimental Workflow for Osteosarcoma Drug Evaluation.
Anti-Tumor Activity of VEGFR-2 Inhibitors

Certain pyridazine-containing compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with promising results indicating their potential as VEGFR-2 inhibitors.

CompoundCell LineIn Vitro AssayGI50 (µM)In Vivo ModelTumor Volume ReductionVEGFR-2 Inhibition (%)Reference
5b HCT-116 (Colon)Cytotoxicity0.08Ehrlich Ascites Carcinoma68.3%92.2%[3]
MCF-7 (Breast)Cytotoxicity0.12Ehrlich Ascites CarcinomaNot specifiedNot specified[3]
10l A549 (Lung)Cytotoxicity1.66-100Not specifiedNot specifiedNot specified[4]
17a Melanoma, NSCLC, Prostate, ColonCytotoxicityNot specifiedNot specifiedNot specifiedHigh[4]

In Vitro: VEGFR-2 Kinase Assay

  • Recombinant human VEGFR-2 is incubated with the pyridazinone compound at a specific concentration (e.g., 10 µM).

  • A substrate peptide and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the compound to a control without the compound.

In Vivo: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

  • EAC cells are injected subcutaneously into the right thigh of female Swiss albino mice.

  • Once the tumors reach a palpable size, the mice are divided into control and treatment groups.

  • The pyridazinone compound (e.g., 5b) is administered intraperitoneally at a specified dose and schedule.

  • Tumor volume is measured regularly with a caliper.

  • After the treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor volume reduction is calculated relative to the control group.

VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a signaling cascade promoting angiogenesis, which is crucial for tumor growth and metastasis. Pyridazinone-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways such as the PLC-γ-PKC-MAPK pathway.

VEGFR_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds Pyridazinone Drug Pyridazinone Drug Pyridazinone Drug->VEGFR-2 Inhibits PLC-gamma PLC-gamma VEGFR-2->PLC-gamma Activates PKC PKC PLC-gamma->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

VEGFR-2 Inhibition Signaling Pathway.

EAC_Workflow cluster_invitro_eac In Vitro Evaluation cluster_invivo_eac In Vivo Evaluation Cell_Culture_EAC Cancer Cell Lines (HCT-116, MCF-7) Treatment_IV_EAC Treat with Pyridazinone Compound 5b Cell_Culture_EAC->Treatment_IV_EAC Assays_EAC Cytotoxicity Assay Treatment_IV_EAC->Assays_EAC VEGFR_Assay VEGFR-2 Kinase Assay Treatment_IV_EAC->VEGFR_Assay Data_Analysis_IV_EAC Determine GI50 and % Inhibition Assays_EAC->Data_Analysis_IV_EAC VEGFR_Assay->Data_Analysis_IV_EAC Model_EAC Ehrlich Ascites Carcinoma Solid Tumor Model Data_Analysis_IV_EAC->Model_EAC Treatment_IVO_EAC Administer Pyridazinone Compound 5b Model_EAC->Treatment_IVO_EAC Monitoring_EAC Measure Tumor Volume Treatment_IVO_EAC->Monitoring_EAC Endpoint_EAC Weigh Excised Tumors Monitoring_EAC->Endpoint_EAC Data_Analysis_IVO_EAC Calculate Tumor Volume Reduction Endpoint_EAC->Data_Analysis_IVO_EAC

Experimental Workflow for EAC Drug Evaluation.

Pyridazinone-Based Drugs in Cardiovascular Diseases

The pyridazinone core is also present in compounds with significant cardiovascular effects, particularly as vasorelaxant agents. These compounds often exert their effects through the modulation of endothelial nitric oxide synthase (eNOS) activity.

Vasorelaxant Activity

Novel pyridazinone derivatives have been designed and synthesized, demonstrating potent vasorelaxant activities in isolated rat thoracic aorta, in some cases superior to the reference drug hydralazine.[5][6]

CompoundIn Vitro ModelEC50 (µM)In Vivo ModelBlood Pressure ReductionReference
4f Isolated Rat Thoracic Aorta0.0136Not specifiedNot specified[5]
4h Isolated Rat Thoracic Aorta0.0117Not specifiedNot specified[5]
5d Isolated Rat Thoracic Aorta0.0053Not specifiedNot specified[5]
5e Isolated Rat Thoracic Aorta0.0025Not specifiedNot specified[5]
Hydralazine (Reference) Isolated Rat Thoracic Aorta18.2100Anesthetized Normotensive RatsDose-dependent[5][7]

In Vitro: Isolated Rat Thoracic Aorta Vasorelaxation Assay

  • The thoracic aorta is excised from a rat and cleaned of connective tissue.

  • The aorta is cut into rings (2-3 mm in length).

  • The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • The rings are pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Once a stable contraction is achieved, cumulative concentrations of the pyridazinone compound are added to the bath.

  • The relaxation response is recorded using an isometric force transducer.

  • EC50 values are calculated from the concentration-response curves.

The vasorelaxant effect of these pyridazinone derivatives is often linked to the activation of the eNOS signaling pathway in endothelial cells. This leads to the production of nitric oxide (NO), which diffuses to the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). The subsequent increase in cyclic guanosine monophosphate (cGMP) levels results in smooth muscle relaxation and vasodilation.

eNOS_Activation_Pathway cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell Pyridazinone Drug Pyridazinone Drug eNOS eNOS Pyridazinone Drug->eNOS Activates L-Arginine L-Arginine NO NO L-Arginine->NO eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

eNOS Activation Pathway for Vasodilation.

Vasorelaxation_Workflow Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Preparation Prepare Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Pre-contraction Pre-contract with Phenylephrine Mounting->Pre-contraction Treatment Add Cumulative Doses of Pyridazinone Compound Pre-contraction->Treatment Measurement Record Relaxation Response Treatment->Measurement Data_Analysis Calculate EC50 Measurement->Data_Analysis

Experimental Workflow for Vasorelaxation Assay.

References

Comparative Docking Analysis of Pyridazinone Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of pyridazinone-based inhibitors against key protein targets. Supported by experimental data from various studies, this document summarizes quantitative docking results, details experimental methodologies, and visualizes key processes to facilitate informed decisions in drug discovery projects.

The pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. Molecular docking studies are crucial in understanding the binding modes of these inhibitors and predicting their affinity for their respective biological targets. This guide synthesizes findings from multiple comparative docking studies to offer a clear perspective on the potential of pyridazinone derivatives in comparison to other established inhibitors.

Comparative Docking Performance of Pyridazinone Inhibitors

The efficacy of pyridazinone inhibitors has been evaluated against several key protein targets implicated in various diseases. This section presents a comparative summary of their docking performance, primarily focusing on Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal Kinase 1 (JNK1). The data is presented to allow for a comparative assessment of binding affinities and inhibitory potentials.

Cyclooxygenase-2 (COX-2) Inhibitors

Pyridazinone derivatives have been extensively explored as selective COX-2 inhibitors for their potential as anti-inflammatory agents with reduced gastrointestinal side effects.

Compound ClassTarget ProteinSpecific Inhibitor/DerivativeDocking Score (kcal/mol)Binding Affinity (IC50, µM)Reference CompoundReference Docking Score (kcal/mol)Reference Binding Affinity (IC50, µM)
PyridazinoneCOX-2Compound 6bNot explicitly stated, but showed favorable interactions0.18CelecoxibNot explicitly stated0.35
PyridazinoneCOX-2Compound 4cNot explicitly stated, but showed favorable interactions0.26CelecoxibNot explicitly stated0.35
Pyrazole-Pyridazine HybridCOX-2Compound 6fNot explicitly stated1.15CelecoxibNot explicitly stated2.16
Pyrazole-Pyridazine HybridCOX-2Compound 5fNot explicitly stated1.50CelecoxibNot explicitly stated2.16
PyrazoleCOX-2Compound 5u-12.9071.79Celecoxib-9.924-
PyrazoleCOX-2Compound 5s-12.242.51Celecoxib-9.924-

Note: Direct comparison of docking scores should be made with caution as different studies may use varied software and scoring functions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, making it a critical target in cancer therapy. Pyridazinone-based compounds have been investigated as potential VEGFR-2 inhibitors.

Compound ClassTarget ProteinSpecific Inhibitor/DerivativeDocking Score (kcal/mol)Binding Affinity (IC50, nM)Reference CompoundReference Docking Score (kcal/mol)Reference Binding Affinity (IC50, nM)
PyridazinoquinazolineVEGFR-2Compound 6Favorable interactions reportedPotent (exact value not specified)SorafenibFavorable interactions reported-
Quinolin-4(1H)-oneVEGFR-2Compound Q2-14.65-SorafenibSimilar to Q2-
Quinolin-4(1H)-oneVEGFR-2Compound Q6-11.31-SorafenibSimilar to Q2-
c-Jun N-terminal Kinase 1 (JNK1) Inhibitors

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, making it a target for various diseases, including cancer and inflammatory disorders.

Compound ClassTarget ProteinSpecific Inhibitor/DerivativeDocking Score (kcal/mol)Binding Affinity (IC50)Reference CompoundReference Docking Score (kcal/mol)Reference Binding Affinity (IC50)
AminopyrimidineJNK3Compound 9D-12.193-Native Ligand--

Experimental Protocols

The following sections detail the generalized and specific methodologies employed in the cited molecular docking studies.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from the preparation of the target protein and ligand molecules to the analysis of the docking results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (e.g., from PDB) Grid_Gen Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Running Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analysis of Docking Poses (Binding Energy, Interactions) Docking_Run->Pose_Analysis Lead_Opt Lead Optimization (Structure-Activity Relationship) Pose_Analysis->Lead_Opt

A generalized workflow for molecular docking studies.
Detailed Methodologies

Protein Preparation:

  • Source: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).

  • Preparation Steps:

    • Removal of water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Addition of polar hydrogen atoms to the protein structure.

    • Assignment of appropriate partial charges (e.g., Kollman charges).

    • Energy minimization of the protein structure using a suitable force field (e.g., AMBER) to relieve any steric clashes.

Ligand Preparation:

  • Structure Generation: The 2D structures of the pyridazinone inhibitors and their alternatives are sketched using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable conformation, often using force fields like MMFF94.

  • File Format Conversion: The prepared ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Docking Simulation using AutoDock Vina:

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are crucial for guiding the docking simulation to the region of interest. For instance, in COX-2 docking, the grid box is centered on the active site cavity.

  • Docking Parameters: The docking process is performed using AutoDock Vina. Key parameters include:

    • exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the optimal binding pose but also increase the computational time. A typical value is 8, but it can be increased for more rigorous searches.

    • num_modes: This specifies the number of binding modes to be generated.

  • Output Analysis: The results are analyzed based on the binding affinity (in kcal/mol) of the different poses. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.[1][2][3][4][5][6][7][8]

Signaling Pathway Visualization

Understanding the biological context of the target protein is essential for interpreting the significance of inhibitor binding. The following diagrams illustrate the signaling pathways of the key targets discussed.

COX-2 Signaling Pathway in Inflammation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitors Pyridazinone->COX2

The Cyclooxygenase-2 (COX-2) signaling pathway.
VEGFR-2 Signaling Pathway in Angiogenesis

G cluster_ec_surface Endothelial Cell Surface cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell_Proliferation Cell Proliferation & Survival PLCg->Endothelial_Cell_Proliferation Akt Akt PI3K->Akt Akt->Endothelial_Cell_Proliferation Pyridazinone Pyridazinone Inhibitors Pyridazinone->VEGFR2

References

Benchmarking a Pyridazinone-Based Compound Against Known PDE4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative pyridazinone-based phosphodiesterase 4 (PDE4) inhibitor against the well-characterized inhibitors, Roflumilast and Rolipram. While direct experimental data on the PDE4 inhibitory activity of 4,5-dichloro-2-phenylpyridazin-3(2H)-one is not currently available in the public domain, this guide utilizes data for a structurally related pyridazinone derivative to offer valuable insights into the potential of this chemical scaffold for PDE4-targeted drug discovery.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to AMP, PDE4 regulates a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a range of physiological responses. This mechanism has made PDE4 an attractive therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Comparative Analysis of PDE4 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of a representative pyridazinone derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, alongside the established PDE4 inhibitors Roflumilast and Rolipram. This comparison highlights the potential of the pyridazinone scaffold in achieving potent PDE4 inhibition.

CompoundPDE4 SubtypeIC50 (nM)Reference(s)
Representative Pyridazinone Derivative PDE4B251[1]
Roflumilast PDE4B0.84
PDE4D0.68
Rolipram PDE4A3
PDE4B130
PDE4D240

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams, created using the DOT language, illustrate the cAMP signaling pathway and a typical workflow for evaluating PDE4 inhibitors.

cAMP_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Substrates Inhibitor PDE4 Inhibitor (e.g., Pyridazinone) Inhibitor->PDE4 Inhibits

Figure 1. Simplified cAMP signaling pathway and the role of PDE4 inhibition.

Experimental_Workflow start Start in_vitro_assay In Vitro PDE4 Inhibition Assay start->in_vitro_assay data_analysis1 Determine IC50 Values in_vitro_assay->data_analysis1 cellular_assay Cellular cAMP Measurement Assay data_analysis1->cellular_assay data_analysis2 Quantify Cellular cAMP Levels cellular_assay->data_analysis2 comparison Compare with Known Inhibitors (Roflumilast, Rolipram) data_analysis2->comparison end End comparison->end

Figure 2. Experimental workflow for benchmarking novel PDE4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of enzyme inhibitors. Below are representative protocols for key experiments in the benchmarking of PDE4 inhibitors.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PDE4.

Principle: This homogeneous assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In the absence of inhibition, PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent with high affinity for the phosphate group of AMP is then added. The binding of this agent to FAM-AMP results in a large molecular complex that tumbles slowly in solution, leading to a high FP signal. In the presence of a PDE4 inhibitor, the hydrolysis of FAM-cAMP is blocked, resulting in a low FP signal.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Tween-20)

  • Binding agent (specific for 5'-AMP)

  • Test compounds (e.g., this compound, Roflumilast, Rolipram) dissolved in DMSO

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Addition: Add the diluted PDE4 enzyme to the wells of the microplate.

  • Compound Addition: Add the serially diluted compounds or vehicle control (DMSO in assay buffer) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Stop the reaction and detect the product by adding the binding agent.

  • Signal Measurement: After a final incubation period (e.g., 30-60 minutes), measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular cAMP Measurement Assay (LANCE® Ultra cAMP TR-FRET Assay)

This assay measures the intracellular accumulation of cAMP in response to PDE4 inhibition in a cellular context.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay. The assay uses a europium (Eu)-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody. In the absence of cellular cAMP, the Eu-cAMP tracer binds to the ULight-anti-cAMP antibody, bringing the donor (Eu) and acceptor (ULight™) into close proximity, resulting in a high TR-FRET signal. Cellular cAMP produced by stimulated cells competes with the Eu-cAMP tracer for binding to the antibody, leading to a decrease in the TR-FRET signal.

Materials:

  • A suitable cell line expressing the target PDE4 subtype (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor cocktail minus a PDE4 inhibitor)

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Test compounds (e.g., this compound, Roflumilast, Rolipram) dissolved in DMSO

  • LANCE® Ultra cAMP Assay Kit (containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)

  • 384-well, white, solid-bottom microplates

Procedure:

  • Cell Seeding: Seed the cells into the microplate and culture overnight to allow for attachment.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or vehicle control for a defined period (e.g., 30 minutes).

  • Cell Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and detect cAMP by adding the Eu-cAMP tracer and ULight-anti-cAMP antibody mixture prepared in the detection buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Signal Measurement: Measure the TR-FRET signal at both emission wavelengths (615 nm for Eu and 665 nm for ULight™) using a TR-FRET-compatible microplate reader.

  • Data Analysis: Calculate the 665 nm/615 nm emission ratio. Determine the concentration of cAMP from a standard curve generated using known concentrations of cAMP. Plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration of compound that potentiates the Forskolin-induced cAMP accumulation by 50%).

Conclusion

This guide provides a framework for the comparative analysis of novel PDE4 inhibitors. While a direct benchmark of this compound is currently limited by the lack of publicly available data, the information presented on a structurally related pyridazinone derivative suggests that this chemical class holds promise for the development of potent and selective PDE4 inhibitors. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and characterization of new therapeutic agents targeting the cAMP signaling pathway. Further investigation into the structure-activity relationship of pyridazinone derivatives is warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4,5-dichloro-2-phenylpyridazin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of 4,5-dichloro-2-phenylpyridazin-3(2H)-one, a chlorinated pyridazinone compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE): A comprehensive suite of PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powdered form or if there is a risk of aerosolization.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

Quantitative Hazard and Toxicity Data

While specific occupational exposure limits for this compound have not been established, the following table summarizes its known hazard classifications and provides toxicological data for a closely related compound, Chloridazon, to serve as a reference.

ParameterValueSource/Citation
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Oral LD50 (Rat) 647 mg/kg (for Chloridazon)Wikipedia[2]
Dermal LD50 (Rabbit) 2,500 mg/kg (for Chloridazon)Wikipedia[2]

Step-by-Step Disposal Protocol

The primary and mandated disposal route for this compound is through an approved hazardous waste disposal facility. Chlorinated organic compounds are typically disposed of via high-temperature incineration to ensure complete destruction.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams, particularly with incompatible materials.

  • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from heat sources.

2. Packaging and Labeling:

  • Ensure the waste container is securely sealed to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

4. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity of the spill.

  • Evacuate non-essential personnel from the area.

  • If the spill is substantial or if there is a risk of airborne dust, restrict access to the area.

2. Don Appropriate PPE:

  • Before attempting any cleanup, ensure you are wearing the full complement of PPE as described above.

3. Spill Containment and Cleanup:

  • For small powder spills, gently cover the material with an absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • For liquid spills, use an inert absorbent material to contain and soak up the spill.

  • Place all contaminated materials, including absorbent pads, gloves, and any other cleaning materials, into the hazardous waste container.

4. Decontamination:

  • Thoroughly decontaminate the spill area with a suitable laboratory detergent and water.

  • Wipe the area dry with disposable towels and place them in the hazardous waste container.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department, providing details of the substance, quantity, and cleanup procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Full PPE (Goggles, Face Shield, Gloves, Respirator, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) segregate Segregate Waste in a Designated, Labeled Container assess_waste->segregate ppe->assess_waste seal_label Securely Seal and Label Container 'Hazardous Waste' segregate->seal_label contact_ehs Contact EHS or Licensed Hazardous Waste Contractor seal_label->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Contractor contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal (Amount, Date) schedule_pickup->document end_point End: Proper Disposal document->end_point

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 4,5-dichloro-2-phenylpyridazin-3(2H)-one, including operational and disposal plans, to ensure laboratory safety and build trust in our commitment to value beyond the product itself.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1698-53-9

Hazard Summary: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

GHS Pictograms:

PictogramHazard Class
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness (e.g., ≥14 mils) and are regularly inspected for signs of degradation or puncture.[4][5] Do not wear leather or fabric gloves.[6][7]
Body Laboratory coat or chemical-resistant suitA lab coat should be worn at a minimum. For larger quantities or when there is a risk of splashing, disposable coveralls (e.g., Tyvek®) or a chemical-resistant suit should be used.[4][5]
Eyes/Face Safety goggles and/or face shieldChemical splash goggles are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]
Respiratory NIOSH-approved respiratorA respirator is recommended, especially when handling the powder outside of a fume hood or if dust is generated. An N95 dust mask may be sufficient for small quantities, but a half-face or full-face respirator with appropriate cartridges for organic vapors and particulates should be used for larger-scale operations.[7]
Feet Closed-toe shoesChemical-resistant boots should be worn if there is a risk of spills. Pant legs should be worn outside of boots.[6][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure that all necessary PPE is available and in good condition.

  • Verify that a properly functioning chemical fume hood is available.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.

  • Prepare a designated and clearly labeled waste container for halogenated organic waste.[10][11]

2. Weighing and Transfer:

  • All weighing and transfer of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Use a disposable weighing paper or a dedicated, tared container to weigh the powder.

  • Handle the compound gently to avoid creating dust.

  • If transferring to a reaction vessel, use a powder funnel to prevent spillage.

  • Close the container of this compound immediately after use.

3. During Use:

  • Keep all containers of the chemical tightly sealed when not in use.[12]

  • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

4. Spill Response:

  • In the event of a small spill of the solid material:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding the generation of dust.[14][15]

    • A wet paper towel can be used to wipe the area after the bulk of the material has been removed.[16][17]

    • Place all contaminated materials (spilled substance, paper towels, etc.) into a sealed, labeled container for hazardous waste disposal.[16]

  • For larger spills, or if you are not comfortable with the cleanup:

    • Evacuate the area and close the doors.

    • Notify your supervisor and the institutional safety office immediately.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated organic compound.[10][11]

  • All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[10]

  • Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[18][19]

2. Container Management:

  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[11]

  • Keep the waste container closed except when adding waste.

3. Final Disposal:

  • The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[10]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spill Management prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood, Waste Container) prep2->prep3 weigh Weigh Compound (in Fume Hood) prep3->weigh transfer Transfer to Reaction weigh->transfer decon Decontaminate Workspace transfer->decon doff Doff PPE decon->doff waste Dispose of Waste (Halogenated Organics) decon->waste wash Wash Hands doff->wash spill Spill Occurs cleanup Spill Cleanup spill->cleanup cleanup->waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dichloro-2-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4,5-dichloro-2-phenylpyridazin-3(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.